3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one
Description
Properties
IUPAC Name |
3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOTXHQERFPCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860301 | |
| Record name | 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Nivalenol | |
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Solubility |
Soluble in polar organic solvents | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |
| Record name | NIVALENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, Crystals | |
CAS No. |
23282-20-4 | |
| Record name | NIVALENOL | |
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| Record name | Nivalenol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | NIVALENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
222-223 °C, decomposes | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |
| Record name | NIVALENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one (Nivalenol)
[1]
Executive Summary
3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one , commonly known as Nivalenol (NIV) , is a Type B trichothecene mycotoxin produced primarily by Fusarium graminearum and Fusarium poae.[1][2] It is a potent inhibitor of eukaryotic protein synthesis and a trigger of the Ribotoxic Stress Response (RSR).
Unlike its structural analog Deoxynivalenol (DON), NIV possesses a hydroxyl group at the C4 position.[1] This structural variance confers higher cytotoxicity in specific leukocyte populations and alters its immunotoxicological profile.[1] This guide details the molecular binding kinetics, signal transduction pathways (MAPK/NF-κB), and downstream apoptotic cascades driven by NIV, providing a validated experimental framework for investigation.[1]
Structural Pharmacology & Molecular Identity[1]
Chemical Classification
NIV belongs to the Type B trichothecenes , characterized by a keto group at the C8 position. Its toxicity is driven by two critical structural features:[3]
-
12,13-Epoxide Ring: Essential for toxicity.[1] Reduction of this ring (de-epoxidation) by intestinal microbes results in detoxification.[1][4]
-
C4-Hydroxyl Group: Distinguishes NIV from DON (which lacks the C4-OH). This hydrophilicity influences cellular uptake and ribosomal binding affinity, often resulting in lower IC50 values (higher toxicity) for NIV compared to DON in lymphocytes.[1]
Structure-Activity Relationship (SAR) Table[1]
| Feature | Chemical Position | Functional Consequence |
| Epoxide Ring | C12–C13 | Critical Pharmacophore: Essential for binding to the 60S ribosomal subunit.[1] Opening this ring abolishes toxicity.[1] |
| Keto Group | C8 | Type B Marker: Contributes to the specific conformational rigidity of the trichothecene skeleton. |
| Hydroxyl Group | C3 | Involved in acetylation (detoxification) strategies in plants (e.g., conversion to 3-Ac-NIV).[1] |
| Hydroxyl Group | C4 | NIV Specific: Increases polarity compared to DON.[1] Associated with enhanced cytotoxicity in human hematopoietic progenitors.[1] |
The Primary Mechanism: Ribosomal Interference
The initiating event of NIV toxicity is the high-affinity binding to the eukaryotic ribosome. This is not a passive blockade but an active stress trigger.[1]
The Binding Event
NIV penetrates the cell membrane and binds non-covalently to the Peptidyl Transferase Center (PTC) of the 60S ribosomal subunit .
-
Action: It interferes with the positioning of aminoacyl-tRNA, effectively inhibiting the elongation step of translation.
-
Consequence: This creates a "stalled ribosome" scenario.[1] The cell detects this translational arrest not merely as a loss of protein production, but as a danger signal, initiating the Ribotoxic Stress Response (RSR) .
Signal Transduction: The Ribotoxic Stress Response (RSR)
The stalled ribosome acts as a scaffold for the activation of stress-activated protein kinases (SAPKs). This signal is transduced from the cytoplasm to the nucleus, altering gene expression to favor inflammation and apoptosis.
The MAPK Cascade
NIV-induced ribosomal stalling triggers the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs).[1]
-
Sensors: Double-stranded RNA-activated protein kinase (PKR ) and Hematopoietic cell kinase (Hck ) are proposed upstream sensors that detect ribosomal conformational changes.[1]
-
Effectors:
Pathway Visualization
The following diagram illustrates the propagation of the NIV signal from the ribosome to the nucleus.
Caption: Figure 1.[1] The Ribotoxic Stress Response (RSR) pathway activated by Nivalenol.[1] Binding to the 60S subunit triggers a kinase cascade leading to inflammation and cell death.
Downstream Pathologies[1]
Oxidative Stress
NIV induces the generation of Reactive Oxygen Species (ROS) within the mitochondria. This creates a feed-forward loop:
-
RSR damages mitochondria.[1]
-
Mitochondria release ROS.[1]
-
ROS further activates MAPKs (specifically JNK), exacerbating apoptosis.[1]
Immunotoxicity (Biphasic Response)
NIV exhibits a complex immunotoxic profile dependent on dose:
-
Low Dose: Immunostimulation.[1] Upregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) via NF-κB, potentially causing tissue damage (e.g., IgA nephropathy models).[1]
-
High Dose: Immunosuppression.[1][6] Massive apoptosis of leukocytes (lymphocytes/monocytes) leads to leukopenia and increased susceptibility to infection.[1]
Experimental Framework
To investigate NIV mechanisms, researchers must employ self-validating protocols.[1] Below are two standardized workflows for Cytotoxicity and ROS detection.
Protocol: Intracellular ROS Detection (DCFH-DA Assay)
Objective: Quantify oxidative stress induced by NIV in adherent cells (e.g., Caco-2 or HepG2).
Reagents:
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate): Cell-permeable probe.[1][7]
-
Positive Control: H2O2 (100 µM) or Rosup.[1]
Step-by-Step Workflow:
-
Seeding: Plate cells in black, clear-bottom 96-well plates (Density: 1-2 × 10^4 cells/well). Incubate 24h.
-
NIV Treatment: Treat cells with NIV (range: 0.1 – 10 µM) for desired time (e.g., 6h, 12h, 24h).[1] Include vehicle control (DMSO < 0.1%).[1]
-
Probe Loading (CRITICAL):
-
Washing: Remove probe solution.[1][8] Wash 2x with PBS to remove extracellular dye (reduces background).[1]
-
Detection: Add PBS (100 µL) and read immediately on a fluorescence microplate reader.
Protocol: MAPK Pathway Validation (Western Blot)
Objective: Confirm RSR activation via phosphorylation status of p38/JNK.[1]
Critical Considerations:
-
Lysis Buffer: Must contain Phosphatase Inhibitors (Sodium Orthovanadate, Sodium Fluoride) to preserve phosphorylation states.[1]
-
Timing: RSR is rapid.[1] Harvest cells at early time points (15, 30, 60, 120 mins) post-exposure.[1]
-
Normalization: Blot for Phospho-p38 first, then strip and re-probe for Total-p38 to ensure observed changes are due to phosphorylation, not protein degradation.[1]
Experimental Workflow Diagram
Caption: Figure 2. Integrated workflow for correlating oxidative stress (ROS) with signaling pathway activation (Western Blot).
References
-
Rocha, O., et al. (2014).[1] "Mycotoxins and their effects on human and animal health."[1] Food Control. (Context: General toxicology of trichothecenes).[1]
-
Wu, Q., et al. (2014).[1] "The ribotoxic stress response as a potential mechanism for MAP kinase activation in xenobiotic toxicity."[5] Toxicological Sciences. (Context: Definition of RSR and MAPK involvement).
-
Minervini, F., et al. (2004).[1] "Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites." Food and Chemical Toxicology. (Context: Structure-activity relationship and C4-OH toxicity).
-
IARC Working Group. (1993).[1] "Some naturally occurring substances: Food items and constituents, heterocyclic aromatic amines and mycotoxins."[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56. (Context: Authoritative classification and mechanism overview).
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2013). "Scientific Opinion on risks for animal and public health related to the presence of nivalenol in food and feed." EFSA Journal.[1] (Context: Risk assessment and immunotoxicity).[1]
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- 3. 12,13-Epoxytrichothec-9-ene | C15H22O2 | CID 162245 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one (Nivalenol): From Discovery to Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one, a mycotoxin commonly known as Nivalenol (NIV). Nivalenol, a type B trichothecene, is a secondary metabolite produced by various species of the Fusarium genus. Historically linked to outbreaks of "scabby grain disease" in Asia, this potent mycotoxin continues to be a significant concern for food safety and animal health.[1] Beyond its toxicological implications, the intricate molecular mechanisms by which Nivalenol exerts its effects, primarily through the inhibition of protein synthesis and induction of cellular stress pathways, make it a subject of intense scientific scrutiny. This guide delves into the discovery and origin of Nivalenol, its detailed biosynthetic pathway, methodologies for its isolation and characterization, and a thorough exploration of its molecular mechanisms of action, with a focus on its potential implications for drug development.
Discovery and Origin
The discovery of Nivalenol is intertwined with investigations into mycotoxicoses affecting human and animal populations. Reports of "scabby grain disease" in Japan, Korea, and India between 1946 and 1963, characterized by symptoms such as nausea, vomiting, and diarrhea after consumption of Fusarium-infected grains, were early indicators of the presence of potent toxins.[1] Although not lethal in these instances, these outbreaks prompted research that eventually led to the isolation and characterization of Nivalenol. A significant and well-documented outbreak in India in 1987 affected approximately 50,000 people who consumed bread made from rain-damaged wheat contaminated with several Fusarium toxins, including Nivalenol.[1]
Nivalenol is primarily produced by a variety of fungi belonging to the Fusarium genus. Key producing species include Fusarium nivale (from which it was first isolated), Fusarium graminearum, Fusarium crookwellense, Fusarium poae, and Fusarium culmorum.[1][2] These fungi are ubiquitous plant pathogens that commonly contaminate cereal crops such as wheat, barley, maize, and oats.[2]
The production of Nivalenol by these fungi is significantly influenced by environmental conditions. High humidity and moderate temperatures are key factors that promote fungal growth and subsequent mycotoxin biosynthesis.[3] Specifically, moist and cool conditions are particularly favorable for Fusarium species to invade and proliferate on crops, leading to the accumulation of Nivalenol.[3] Water activity (aw) is another critical parameter, with optimal Nivalenol production by Fusarium culmorum observed between 0.96 and 0.99 aw.[4] Temperature optima for production can vary between species and strains, but generally fall within the range of 10-30°C.[4]
Physicochemical Properties
A clear understanding of the physicochemical properties of Nivalenol is fundamental for its detection, isolation, and the study of its biological activities.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₀O₇ | [1] |
| Molar Mass | 312.31 g/mol | [1] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 222-223 °C | [3] |
| Solubility | Soluble in polar organic solvents | [3] |
| CAS Number | 23282-20-4 | [1] |
Biosynthesis of Nivalenol
The biosynthesis of Nivalenol, like other trichothecenes, is a complex enzymatic process encoded by a cluster of genes known as the TRI genes.[6] The pathway begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP).[3][7]
Caption: Simplified biosynthetic pathway of Nivalenol from Farnesyl Pyrophosphate.
The key steps in the biosynthesis of Nivalenol are:
-
Cyclization of Farnesyl Pyrophosphate (FPP): The pathway is initiated by the enzyme trichodiene synthase, encoded by the TRI5 gene, which catalyzes the cyclization of FPP to form the parent sesquiterpene, trichodiene.[3][8]
-
Oxygenation Steps: A series of oxygenation reactions, primarily catalyzed by cytochrome P450 monooxygenases encoded by genes like TRI4 and TRI11, introduce hydroxyl groups at various positions on the trichodiene scaffold.[3][8]
-
Formation of the Trichothecene Core: These oxygenation steps lead to the formation of the characteristic 12,13-epoxytrichothec-9-ene core structure.
-
Hydroxylation at C-4: A key step differentiating the Nivalenol and deoxynivalenol (DON) biosynthetic pathways is the hydroxylation at the C-4 position. This reaction is catalyzed by a trichothecene 4-hydroxylase, encoded by the TRI13 gene.[9]
-
Acetylation and Deacetylation: Various intermediates in the pathway undergo acetylation and deacetylation reactions, catalyzed by acetyltransferases (e.g., encoded by TRI3 and TRI7) and esterases (e.g., encoded by TRI8), respectively.[9][10] These modifications ultimately lead to the final structure of Nivalenol. The regulation of the TRI gene cluster is complex, involving transcription factors encoded by TRI6 and TRI10.[8]
Isolation and Purification Protocol
The following protocol provides a detailed methodology for the isolation and purification of Nivalenol from Fusarium cultures grown on a solid substrate like rice or barley. This protocol is an amalgamation of established methods for trichothecene purification.[5][11][12][13][14]
4.1. Fungal Culture and Toxin Production
-
Inoculation: Prepare a solid substrate, such as autoclaved rice or pressed barley (100 g per 500 mL flask). Inoculate the substrate with a spore suspension of a known Nivalenol-producing Fusarium strain (e.g., Fusarium graminearum).
-
Incubation: Incubate the cultures at room temperature (22-26°C) for 2 weeks to allow for fungal growth, followed by an additional 2 weeks at a lower temperature (10-12°C) to enhance toxin production.[12]
4.2. Extraction
-
Solvent Extraction: After the incubation period, dry the moldy substrate and grind it into a fine powder. Extract the powder with a mixture of acetonitrile and water (84:16, v/v) or methanol and water (3:1, v/v) at a ratio of 5 mL of solvent per gram of substrate.[13][15]
-
Shaking and Filtration: Shake the mixture vigorously for 1-2 hours. Filter the extract through cheesecloth and then filter paper to remove solid debris.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.
4.3. Liquid-Liquid Partitioning
-
Defatting: Resuspend the aqueous residue in water and perform a liquid-liquid extraction with n-heptane to remove nonpolar lipids. Discard the n-heptane layer.[13]
-
Toxin Extraction: Subsequently, perform a liquid-liquid extraction of the aqueous phase with ethyl acetate or chloroform. The Nivalenol will partition into the organic phase.[13][15]
-
Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
4.4. Column Chromatography
-
Silica Gel Chromatography: Dissolve the crude extract in a small volume of a suitable solvent (e.g., chloroform-methanol mixture). Apply the concentrated extract to a silica gel column. Elute the column with a gradient of chloroform and methanol.[5][13] Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing Nivalenol.
-
Charcoal-Alumina Column: For further purification, a charcoal-alumina column can be employed.[11][13]
-
Preparative HPLC: The final purification step can be performed using preparative high-performance liquid chromatography (HPLC) to obtain high-purity Nivalenol.[15]
4.5. Purity Assessment
The purity of the isolated Nivalenol should be assessed using analytical techniques such as HPLC with UV or mass spectrometry (MS) detection and confirmed by nuclear magnetic resonance (NMR) spectroscopy.[15]
Mechanism of Action
Nivalenol exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on the inhibition of protein synthesis, which triggers a cascade of cellular stress responses.
5.1. Inhibition of Protein Synthesis
The primary molecular target of Nivalenol is the 60S subunit of the eukaryotic ribosome.[1] By binding to the peptidyl transferase center, Nivalenol inhibits the elongation step of protein synthesis, leading to a rapid and potent cessation of cellular protein production.[1] This disruption of a fundamental cellular process is the initial trigger for the subsequent toxic effects.
5.2. Ribotoxic Stress Response and MAPK Activation
The binding of Nivalenol to the ribosome induces a signaling cascade known as the "ribotoxic stress response."[16][17] This response is characterized by the rapid activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[16][18]
Caption: Nivalenol-induced ribotoxic stress response and MAPK activation pathway.
The activation of MAPKs is a critical event that mediates many of the downstream effects of Nivalenol, including the induction of apoptosis and the expression of pro-inflammatory cytokines.[17] The Src family kinase Hck has been identified as an upstream kinase involved in this response, linking the ribosomal insult to the MAPK cascade.[16]
5.3. NF-κB Pathway Activation
Nivalenol has also been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The activation of NF-κB by Nivalenol can contribute to the pro-inflammatory effects observed upon exposure. This activation can occur through the MAPK-dependent phosphorylation of the inhibitory protein IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[19][20]
Caption: Nivalenol-induced NF-κB activation pathway.
5.4. Induction of Apoptosis
A significant consequence of Nivalenol exposure is the induction of apoptosis, or programmed cell death. This process is mediated by the activation of the MAPK pathways, particularly JNK and p38, which in turn activate downstream apoptotic effectors. The synergistic toxicity observed with co-exposure to Nivalenol and DON is also mediated through the ribotoxic stress response, MAPK activation, and subsequent apoptosis.[17]
Toxicological Data
The toxicity of Nivalenol has been evaluated in various in vitro and in vivo models.
| Parameter | Organism/Cell Line | Value | Source |
| Oral LD₅₀ | Mouse | 38.9 mg/kg bw | [21] |
| Oral LD₅₀ | Rat | 19.5 mg/kg bw | [21] |
| IC₅₀ (Protein Synthesis) | Rabbit Reticulocytes | 2.5 µg/mL | [21] |
| IC₅₀ (Cell Viability) | Caco-2 cells (proliferating) | 0.12 µM to 150 µM (range tested) | [22] |
Implications for Drug Development
While Nivalenol is primarily known for its toxicity, its potent and specific mechanism of action presents opportunities for its use as a tool in biomedical research and potentially as a scaffold for the development of new therapeutic agents.
-
Cancer Research: The potent inhibition of protein synthesis and induction of apoptosis make Nivalenol and its derivatives interesting candidates for investigation as anti-cancer agents. By targeting rapidly proliferating cancer cells, which are highly dependent on protein synthesis, these compounds could offer a therapeutic avenue.
-
Immunomodulation: The ability of Nivalenol to modulate key signaling pathways like MAPK and NF-κB suggests its potential for the development of immunomodulatory drugs. Further research into the specific effects on different immune cell types could reveal opportunities for treating inflammatory or autoimmune diseases.
-
Tool Compound: As a highly specific inhibitor of protein synthesis, Nivalenol serves as a valuable tool compound for studying the intricacies of ribosomal function and the cellular responses to translational stress.
Conclusion
This compound (Nivalenol) is a mycotoxin of significant historical and ongoing importance. Its discovery stemmed from real-world toxicological events, and its origin in common agricultural fungi underscores the persistent threat it poses to food and feed safety. A deep understanding of its biosynthesis, driven by the TRI gene cluster, is crucial for developing strategies to mitigate its production in crops. The detailed protocols for its isolation and purification provided herein are essential for obtaining high-purity material for research purposes. Furthermore, the elucidation of its intricate mechanisms of action, centered on the ribotoxic stress response and the subsequent activation of critical cellular signaling pathways, not only explains its toxicity but also opens avenues for its potential application as a research tool and a lead compound in drug discovery. Continued research into the multifaceted biology of Nivalenol is warranted to further unravel its cellular impacts and explore its therapeutic potential.
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ResearchGate. (2025). An Improved Method for the Purification of the Trichothecene Deoxynivalenol (Vomitoxin) from Fusarium graminearum Culture. Retrieved from [Link]
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Semantic Scholar. (2022). Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins Nivalenol and 15-Acetylnivalenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nivalenol | C15H20O7. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Nivalenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isolation and determination of deoxynivalenol by reversed-phase high-pressure liquid chromatography. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Production of Nivalenol and Fusarenone-X by Fusarium tricinctum Fn-2B on a Rice Substrate. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biosynthesis, isolation, purification and separation of nivalenol, fusarenone - X and zearalenone. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Farnesyl-diphosphate farnesyltransferase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis. PubMed Central. Retrieved from [Link]
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European Commission. (n.d.). Opinion on Nivalenol. Retrieved from [Link]
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LCTech. (n.d.). Immunoaffinity columns DONeX™ for Deoxynivalenol. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Separation and purification of deoxynivalenol (DON) mycotoxin from wheat culture using a simple two-step silica gel column chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram of the trichothecene biosynthetic (Tri) gene cluster of a... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Simple method for isolation of 4-deoxynivalenol from rice inoculated with Fusarium graminearum. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). JNK-AKT-NF-κB controls P-glycoprotein expression to attenuate the cytotoxicity of deoxynivalenol in mammalian cells. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Regulation of TRI5 expression and deoxynivalenol biosynthesis by a long non-coding RNA in Fusarium graminearum. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Toxicological Interactions between the Mycotoxins Deoxynivalenol, Nivalenol and their Acetylated Derivatives in Intestinal Epithelial Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synergistic cytotoxicity of deoxynivalenol and nivalenol at realistic dietary exposure ratios through ribotoxic stress-induced apoptosis in Caco-2 cells. PubMed. Retrieved from [Link]
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MDPI. (2021). Effects of Deoxynivalenol and Mycotoxin Adsorbent Agents on Mitogen-Activated Protein Kinase Signaling Pathways and Inflammation-Associated Gene Expression in Porcine Intestinal Epithelial Cells. Retrieved from [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stability and Degradation of Nivalenol
Abstract
Nivalenol (NIV), a type B trichothecene mycotoxin produced by Fusarium species, is a prevalent contaminant in cereal grains worldwide, posing significant risks to human and animal health.[1][2][3] Its inherent stability during food storage and processing necessitates a thorough understanding of its degradation kinetics and pathways for effective risk assessment and mitigation.[3][4] This technical guide provides a comprehensive analysis of nivalenol's stability under various physicochemical conditions, details its primary chemical and microbial degradation pathways, and presents key analytical methodologies for its monitoring. Rooted in established scientific literature, this document is intended for researchers, food safety professionals, and drug development scientists engaged in the study of mycotoxins.
The Chemical and Toxicological Profile of Nivalenol
Nivalenol is a sesquiterpenoid mycotoxin characterized by a tetracyclic 12,13-epoxytrichothec-9-ene (EPT) core skeleton.[1][2] Its structure is distinguished from its close analogue, deoxynivalenol (DON), by the presence of a hydroxyl group at the C-4 position.[2] This seemingly minor difference contributes to variations in toxicity. The toxicological activity of NIV, like other trichothecenes, is primarily attributed to the 12,13-epoxide ring, which is essential for its ability to inhibit protein synthesis in eukaryotic cells.[5][6] Its cytotoxic, immunotoxic, and hemotoxic effects make it a significant concern for food and feed safety.[1][3]
Caption: Chemical structure of Nivalenol with key functional groups highlighted.
Physicochemical Stability of Nivalenol
Trichothecenes are notoriously stable compounds, and NIV is no exception.[4] It can withstand typical storage, milling, and various food processing conditions, allowing it to persist into final consumer products.[3][4]
Thermal Stability
Nivalenol exhibits high thermal stability, though significant degradation can be achieved under specific high-temperature processing conditions.[1] The extent of degradation is highly dependent on temperature, duration, moisture content, and the food matrix.
-
Baking: Studies have shown that baking barley flour at 200°C for 70 minutes can reduce NIV content by as much as 77%.[1] In both industrial and traditional wheat bread baking, NIV reductions of approximately 50% have been observed.[1]
-
Extrusion: Extrusion cooking of wheat flour also leads to NIV degradation. Interestingly, moisture content during extrusion appears to be a more critical factor in its reduction than temperature alone.[1]
| Processing Method | Food Matrix | Conditions | Nivalenol Reduction (%) | Reference |
| Baking | Barley Flour | 200°C, 70 min | ~77% | [1] |
| Baking | Wheat Bread | Industrial/Traditional | ~50% | [1] |
| Extrusion | Wheat Flour | 140°C, low moisture | Significant degradation | [1] |
pH Stability
Nivalenol is relatively stable across a wide pH range, particularly under neutral to acidic conditions.[7][8]
-
Neutral & Acidic pH: In buffer solutions from pH 1 to 10, NIV shows little to no degradation at moderate temperatures.[7][8] This stability implies that NIV can likely survive the acidic environment of the stomach.
-
Alkaline pH: Substantial degradation requires harsh alkaline conditions (e.g., pH 12) combined with elevated temperatures (e.g., 80°C).[7][8] The combination of a mild alkaline solution, such as aqueous sodium bicarbonate, with heating at 80-110°C can effectively reduce NIV levels by 60-100% in a ground maize matrix.[7][8] This enhanced degradation under alkaline conditions is a critical factor in developing detoxification strategies and leads to the formation of specific degradation products.
Nivalenol Degradation Pathways and Products
The degradation of nivalenol can proceed through two primary routes: chemical transformation, often induced by heat and pH, and microbial biotransformation. The modification or cleavage of the 12,13-epoxide ring is the principal mechanism for detoxification.
Chemical Degradation
Heating nivalenol under mild alkaline conditions results in a rearrangement of the core structure, yielding several degradation products.[1] Research on the closely related mycotoxin DON has shown that thermal treatment can lead to epimerization and the formation of various isomers and lactone derivatives.[9] For nivalenol, heating under these conditions has been observed to produce four distinct compounds: norNIV A, norNIV B, norNIV C, and NIV lactone .[1][10] These transformations represent a potential reduction in the overall toxicity of the contaminated food, as the degradation products of DON have been shown to be less cytotoxic than the parent compound.[9]
Caption: Thermally-induced chemical degradation pathway of Nivalenol.
Microbial Degradation (Biotransformation)
Microbial degradation is considered the most promising strategy for the effective and environmentally friendly detoxification of mycotoxins. The primary mechanism involves enzymatic cleavage of the 12,13-epoxide ring to form a deepoxy metabolite, which is significantly less toxic.[4][11]
-
Mechanism: Numerous microorganisms found in soil and the gastrointestinal tracts of animals possess enzymes capable of this detoxification.[4][12][13] For instance, ruminant microflora can extensively de-epoxidate trichothecenes before absorption.[11] Studies on swine have shown that their gastrointestinal microflora can adapt over time to become capable of nivalenol de-epoxidation.[4]
-
Degradation Products: The main product of this pathway is de-epoxy nivalenol . Other potential biotransformations, paralleling those observed for DON, may include oxidation at the C3 hydroxyl group to form 3-keto-nivalenol or epimerization to 3-epi-nivalenol .[14][15]
Caption: Primary microbial degradation pathway of Nivalenol via de-epoxidation.
Analytical Methodologies
Accurate assessment of NIV stability and degradation requires robust analytical methods capable of quantifying both the parent toxin and its transformation products.
-
Screening Methods: Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening of NIV in food and feed samples due to their high throughput, sensitivity, and cost-effectiveness.[1][16]
-
Confirmatory Methods: Chromatographic techniques are the gold standard for confirmation and precise quantification. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) is commonly employed.[1][17][18] For the highest sensitivity and selectivity, especially when identifying unknown degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1]
Experimental Protocols
The following protocols provide a framework for conducting stability and degradation studies on nivalenol. These are designed as self-validating systems by incorporating essential controls.
Caption: General experimental workflow for a Nivalenol stability study.
Protocol: Thermal Stability Assessment of Nivalenol
Objective: To determine the degradation rate of NIV in an aqueous matrix at various temperatures.
Materials:
-
Nivalenol analytical standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2 mL amber glass HPLC vials with screw caps
-
Heating blocks or ovens calibrated at 100°C, 150°C, and 200°C
-
HPLC-DAD or LC-MS/MS system
Methodology:
-
Preparation: Prepare a 10 µg/mL working solution of NIV in PBS (pH 7.4).
-
Aliquoting: Dispense 1 mL of the NIV working solution into 20 amber glass vials.
-
Time Zero (T₀) Control: Immediately place 4 vials in a -20°C freezer. These represent the initial concentration.
-
Incubation:
-
Place 4 vials in the 100°C heating block.
-
Place 4 vials in the 150°C heating block.
-
Place 4 vials in the 200°C heating block.
-
Place 4 vials at room temperature (25°C) as a storage control.
-
-
Time Points: At specified intervals (e.g., 15, 30, 60, and 120 minutes), remove one vial from each temperature condition and immediately place it in the -20°C freezer to halt any further reaction.
-
Extraction & Analysis:
-
Thaw all samples, including T₀ and controls.
-
If necessary, centrifuge to pellet any precipitate.
-
Directly inject an aliquot of the supernatant into the LC system for analysis.
-
-
Data Analysis:
-
Calculate the mean concentration of NIV at each time point for each temperature.
-
Normalize the data by expressing the concentration at each time point as a percentage of the mean T₀ concentration.
-
Plot the percentage of NIV remaining versus time for each temperature to determine the degradation kinetics.
-
Protocol: pH-Dependent Degradation of Nivalenol
Objective: To evaluate the stability of NIV under acidic, neutral, and alkaline conditions.
Materials:
-
Nivalenol analytical standard
-
Buffer solutions: pH 4.0 (citrate), pH 7.0 (phosphate), and pH 10.0 (carbonate-bicarbonate)
-
Reagents for neutralization (e.g., 1M HCl, 1M NaOH)
-
Solid Phase Extraction (SPE) cartridges for cleanup (if matrix is complex)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a 10 µg/mL working solution of NIV in each of the three buffer solutions (pH 4, 7, and 10).
-
Aliquoting: Dispense 1 mL of each prepared solution into separate sets of amber glass vials.
-
Time Zero (T₀) Control: Immediately freeze a subset of vials from each pH condition at -20°C.
-
Incubation: Place all remaining vials in a water bath or incubator set to a constant temperature (e.g., 80°C).
-
Time Points: At specified intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a vial from each pH set and immediately freeze it at -20°C.
-
Sample Processing & Analysis:
-
Thaw all samples.
-
Prior to analysis, neutralize the pH 4 and pH 10 samples to pH ~7 to protect the analytical column.
-
Analyze all samples by LC-MS/MS. Set the instrument to monitor for the parent NIV mass transition as well as potential degradation products (e.g., norNIV isomers).
-
-
Data Analysis:
-
Calculate the percentage of NIV remaining at each time point relative to the T₀ sample for each pH condition.
-
Compare the degradation rates between the different pH values to determine the conditions under which NIV is least stable.
-
Conclusion and Future Perspectives
Nivalenol is a chemically robust mycotoxin that can persist through many stages of the food supply chain. While it is relatively stable to heat and pH, specific conditions, such as high temperatures combined with alkaline pH, can induce significant degradation. Microbial biotransformation, particularly enzymatic de-epoxidation, remains the most effective pathway for detoxification. Understanding these stability and degradation profiles is paramount for developing effective, validated mitigation strategies—from optimizing food processing parameters to deploying novel biocontrol agents—to ensure the safety and integrity of global food and feed supplies. Future research should focus on the comprehensive toxicological evaluation of NIV degradation products and the isolation of novel, highly efficient microbial enzymes for industrial detoxification applications.
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Suman, M., et al. (2022). Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies. MDPI. [Link]
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Lauren, D. R., & Smith, W. A. (2001). Stability of the fusarium mycotoxins nivalenol, deoxynivalenol and zearalenone in ground maize under typical cooking environments. Food Additives & Contaminants. [Link]
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Lauren, D. R., & Smith, W. A. (2010). Stability of the Fusarium mycotoxins nivalenol, deoxynivalenol and zearalenone in ground maize under typical cooking environments. Taylor & Francis Online. [Link]
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Solfrizzo, M., et al. (1998). Determination of the Fusarium mycotoxins nivalenol, deoxynivalenol, 3-acetyldeoxynivalenol, and 15-O-acetyl-4-deoxynivalenol in contaminated whole wheat flour by liquid chromatography with diode array detection and gas chromatography with electron capture detection. Journal of AOAC International. [Link]
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Yoshizawa, T., et al. (2010). A Practical Method for Measuring Deoxynivalenol, Nivalenol, and T-2 + HT-2 Toxin in Foods by an Enzyme-linked Immunosorbent Assay Using Monoclonal Antibodies. Taylor & Francis Online. [Link]
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Technical Deep Dive: Nivalenol Interaction with Cellular Targets
Executive Summary
Nivalenol (NIV), a type B trichothecene mycotoxin produced by Fusarium species, represents a significant bio-threat to cellular integrity.[1] Unlike its congener Deoxynivalenol (DON), NIV often exhibits superior cytotoxicity and distinct immunomodulatory profiles. This guide dissects the molecular mechanism of NIV, specifically its high-affinity binding to the 60S ribosomal subunit, and the subsequent activation of the Ribotoxic Stress Response (RSR). We provide validated experimental workflows for researchers to assess target engagement and downstream signaling, ensuring robust, reproducible data generation.
Primary Target: The Peptidyl Transferase Center (PTC)
The definitive cellular target of NIV is the 60S subunit of the eukaryotic ribosome .
Molecular Mechanism
NIV acts as a potent inhibitor of protein synthesis.[1] It binds non-covalently but with high affinity to the Peptidyl Transferase Center (PTC) within the 28S rRNA.
-
Binding Site: The C-12,13 epoxide ring (characteristic of trichothecenes) is critical for binding.[2] NIV interacts with the A-site of the ribosome.
-
Functional Consequence: It prevents the peptide bond formation step or the translocation step, effectively freezing the ribosome in the elongation phase . This is distinct from toxins that inhibit initiation. The ribosome remains intact but functionally stalled, creating a "roadblock" on the mRNA.
The "Ribotoxic Stress" Sensor
The stalled ribosome is not silent. It acts as a signaling scaffold. The collision of trailing ribosomes or the conformational strain on the 28S rRNA triggers the Ribotoxic Stress Response (RSR) . This surveillance mechanism detects translational arrest and converts it into a phosphorylation cascade.
Signal Transduction: The Ribotoxic Stress Response (RSR)
The RSR is the bridge between physical ribosome binding and cellular phenotype (apoptosis/inflammation).
Key Signaling Nodes
-
Upstream Sensors:
-
ZAK
(Sterile alpha motif and leucine zipper-containing kinase AZK): A MAP3K that directly binds to stalled ribosomes, sensing the collision/stress. -
Hck (Hematopoietic cell kinase): A Src-family kinase activated within minutes of exposure.[3][4]
-
PKR (Double-stranded RNA-dependent protein kinase): Often activated by ribosomal stress, contributing to eIF2
phosphorylation.
-
-
MAPK Cascade: The signal propagates through MAP2Ks to phosphorylate p38 MAPK and JNK (c-Jun N-terminal kinase). ERK1/2 is also activated but often transiently.
-
Downstream Effectors:
-
Transcription Factors: ATF3, c-Jun, NF-
B (leading to cytokine storms, e.g., IL-8, TNF- ). -
Apoptotic Machinery: Caspase-3 and Caspase-8 activation (mitochondrial and extrinsic pathways).
-
Visualization: RSR Signaling Pathway
Caption: Figure 1: The Nivalenol-induced Ribotoxic Stress Response (RSR) pathway, linking ribosomal stalling to MAPK activation and cell fate decisions.
Comparative Toxicology: NIV vs. DON
While structurally similar, NIV possesses a hydroxyl group at the C-4 position (DON has a hydrogen). This subtle difference significantly alters hydrophobicity and ribosome affinity.
Table 1: Comparative Cytotoxicity (IC50 Values) Note: Lower IC50 indicates higher potency.
| Cell Line | Tissue Origin | NIV IC50 ( | DON IC50 ( | Relative Potency | Source |
| HL-60 | Human Leukemia | ~0.53 | ~1.22 | NIV > DON (2.3x) | [1] |
| MOLT-4 | Human Lymphoblast | ~0.50 | ~1.10 | NIV > DON (2.2x) | [1] |
| Caco-2 | Human Intestine | ~1.50 | ~2.00 | NIV > DON | [3] |
| Raw 264.7 | Murine Macrophage | ~0.30 | ~0.50 | NIV > DON | [2] |
Key Insight: NIV is generally more cytotoxic than DON in hematopoietic and intestinal cells. Researchers switching from DON to NIV models should adjust dosing ranges downward by approximately 2-fold to achieve equipotent effects.
Validated Experimental Workflows
Protocol A: Assessing Ribosome Inhibition (SUnSET Assay)
Objective: Confirm that NIV is physically engaging the target by measuring the cessation of active translation. Principle: Puromycin is a structural analog of aminoacyl-tRNA. It incorporates into the nascent polypeptide chain, causing premature termination. The amount of puromycin-labeled peptides (detected via Western blot) is directly proportional to the rate of global protein synthesis.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., Caco-2 or HepG2) to reach 70-80% confluency.
-
Treatment:
-
Experimental: Treat with NIV (0.1 - 2.0
g/mL) for 1, 3, and 6 hours. -
Negative Control: Vehicle (PBS/DMSO).
-
Positive Control (Validation): Cycloheximide (CHX, 10
g/mL) for 1 hour. Note: CHX freezes the ribosome; if your assay works, CHX must show zero puromycin incorporation.
-
-
Pulse Labeling: Add Puromycin (final conc. 10
g/mL) directly to the media 10 minutes prior to harvest. Incubate at 37°C. -
Lysis: Wash with ice-cold PBS (containing CHX to prevent run-off translation). Lyse in RIPA buffer with protease inhibitors.
-
Detection: Perform Western Blot using anti-Puromycin antibody (clone 12D10).[5]
-
Readout: A "smear" of bands indicates active translation. NIV treatment should reduce this signal dose-dependently.
Protocol B: Mapping MAPK Activation (RSR Verification)
Objective: Validate that the observed toxicity is mediated via the Ribotoxic Stress Response. Principle: RSR signaling is rapid. Detecting phosphorylation requires precise timing.
Step-by-Step Methodology:
-
Serum Starvation: Starve cells in 0.5% FBS media for 12 hours prior to treatment. Rationale: This reduces basal MAPK phosphorylation, increasing the signal-to-noise ratio.
-
Time-Course Treatment:
-
Western Blot Targets:
-
Primary: p-p38 (Thr180/Tyr182), p-JNK (Thr183/Tyr185).
-
Loading Control: Total p38, Total JNK (NOT GAPDH alone, as total kinase levels must be stable).
-
-
Self-Validating Step (Inhibitor Challenge):
Visualization: Experimental Workflow Logic
Caption: Figure 2: Dual-stream workflow for validating NIV ribotoxicity (Protocol A) and subsequent signal transduction (Protocol B).
References
-
Nagashima, H., & Nakagawa, H. (2014). Differences in the Toxicities of Trichothecene Mycotoxins, Deoxynivalenol and Nivalenol, in Cultured Cells.[8] Japan Agricultural Research Quarterly. Link
-
Zhou, H.R., et al. (2005). Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck. Toxicological Sciences.[3] Link
-
Kouadio, J.H., et al. (2005). Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites. Food and Chemical Toxicology.[1][6][9][11] Link
-
Iordanov, M.S., et al. (1997).[12] Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction. Molecular and Cellular Biology.[12] Link
-
Pestka, J.J. (2010). Deoxynivalenol: mechanisms of action, human exposure, and toxicological relevance.[13] Archives of Toxicology.[9][13] Link
Sources
- 1. Nivalenol | C15H20O7 | CID 5284433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irsd.fr [irsd.fr]
- 6. Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jircas.go.jp [jircas.go.jp]
- 9. bec.uac.bj [bec.uac.bj]
- 10. Synergistic cytotoxicity of deoxynivalenol and nivalenol at realistic dietary exposure ratios through ribotoxic stress-induced apoptosis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From ribosome to ribotoxins: understanding the toxicity of deoxynivalenol and Shiga toxin, two food borne toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cellular Apoptosis Induced by Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Nivalenol LC-MS analysis
Technical Support Center: Advanced Mycotoxin Analysis Subject: Troubleshooting & Overcoming Matrix Effects in Nivalenol (NIV) LC-MS/MS Analysis Ticket ID: NIV-LCMS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Nivalenol (NIV) presents a unique analytical challenge among trichothecenes due to its high polarity (Type B trichothecene). In Reverse Phase Liquid Chromatography (RPLC), NIV often elutes near the void volume, co-eluting with highly polar matrix interferences (sugars, salts, proteins). This results in severe signal suppression or enhancement in Electrospray Ionization (ESI).
This guide provides a self-validating workflow to diagnose, mitigate, and correct these matrix effects.
Module 1: Diagnosis – Quantifying the Matrix Effect
Before attempting to fix the problem, you must quantify it. Visual inspection of chromatograms is insufficient. You must differentiate between Extraction Efficiency (Recovery) and Matrix Effect (Signal Suppression/Enhancement - SSE) .
The Validation Experiment
Prepare three sets of samples for a single matrix (e.g., wheat flour):
-
Set A (Neat Standard): NIV standard in pure solvent (mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with NIV after cleanup.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with NIV before extraction.
Calculation Logic
Use the following equations to isolate the variables:
-
Matrix Effect (SSE %): Measures ion suppression/enhancement.[1]
-
< 100%: Ion Suppression (Common for NIV).
-
> 100%: Ion Enhancement.[1]
-
-
Extraction Recovery (RE %): Measures efficiency of the sample prep.
-
Process Efficiency (PE %): The total method performance.
Visual Workflow: The Diagnostic Tree
Caption: Diagnostic logic flow to isolate whether the failure mode is chromatographic (Matrix Effect) or preparative (Recovery).
Module 2: Sample Preparation (The First Line of Defense)
For NIV, "Dilute-and-Shoot" is often insufficient due to the co-elution of polar matrix components.
Protocol: Immunoaffinity Column (IAC) Cleanup
IAC is the most robust method for NIV because antibodies specifically bind the toxin, allowing you to wash away salts and sugars that cause suppression.
Recommended Workflow:
-
Extraction: Extract 25g sample with 100mL Acetonitrile:Water (84:16). Shake for 30 min. Filter.
-
Conditioning: Pass 10mL PBS (Phosphate Buffered Saline) through the IAC column.
-
Loading: Dilute 4mL of extract with 46mL PBS (reducing organic content to <10% is critical for antibody binding). Pass through column (gravity flow).
-
Washing: Wash with 10mL water. Crucial: This step removes the polar matrix components that cause ion suppression.
-
Elution: Elute NIV with 1.5mL pure Methanol.
-
Reconstitution: Evaporate to dryness and reconstitute in the initial mobile phase (see Module 3).
| Parameter | IAC (Immunoaffinity) | SPE (Solid Phase Extraction) | Dilute-and-Shoot |
| Specificity | High (Antibody-Antigen) | Medium (Chemical interaction) | None |
| Matrix Removal | Excellent (>90%) | Moderate (60-80%) | Low |
| NIV Recovery | >85% | 70-80% | Variable |
| Cost | High | Medium | Low |
Module 3: Chromatographic Separation (HILIC vs. RPLC)
The most common error in NIV analysis is using a standard C18 column. NIV is too polar; it elutes with the void volume (dead time), exactly where matrix suppression is highest.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC uses a polar stationary phase and a high-organic mobile phase.[2] This retains NIV longer, separating it from early-eluting interferences.
Comparative Protocol Parameters:
| Feature | Reverse Phase (C18) | HILIC (Recommended) |
| Stationary Phase | C18 (Hydrophobic) | Silica or Amide (Polar) |
| Mobile Phase A | Water + Ammonium Acetate | Acetonitrile + Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Water + Ammonium Acetate |
| NIV Elution | Early (High Suppression Risk) | Late (Cleaner Window) |
| ESI Sensitivity | Lower (High water content) | Higher (High organic = better desolvation) |
Critical HILIC Warning: The Solvent Mismatch
In HILIC, injecting a sample dissolved in 100% water will cause peak splitting and broadening.
-
Rule: The sample diluent must match the initial mobile phase conditions (e.g., 80% Acetonitrile / 20% Buffer).
Module 4: Internal Standards (The Gold Standard)
If matrix effects cannot be eliminated, they must be corrected. The use of
Why C-NIV?
Unlike structural analogues (e.g., Deepoxy-deoxynivalenol),
Correction Formula:
FAQ: Troubleshooting Specific Scenarios
Q1: I switched to HILIC, but my NIV peak is splitting or looks like a "fronting" blob. A: This is likely an injection solvent mismatch . You probably reconstituted your sample in water or a high-aqueous buffer.
-
Fix: Evaporate your sample and reconstitute it in 80% Acetonitrile / 20% Water (or whatever your initial gradient condition is). The sample solvent must be as "weak" (organic-rich in HILIC terms) as the mobile phase.
Q2: I cannot afford
-
Protocol: Extract a "blank" matrix (free of NIV) and spike your calibration standards into this extract. This forces your calibration curve to suffer the same suppression as your samples.
-
Warning: This only works if your sample matrices are consistent (e.g., all wheat). If you test mixed feeds, this method fails.
Q3: My recovery is low (<60%) even with IAC. A: Check your loading buffer . Antibodies denature in high organic solvents.
-
Fix: Ensure the acetonitrile content in the solution loaded onto the IAC is <10%. Dilute the extract further with PBS before loading.
Q4: Should I use ESI+ or ESI-?
A: ESI- (Negative Mode) is generally preferred for Nivalenol. It typically forms the
References
-
European Food Safety Authority (EFSA). (2013). Scientific Opinion on risks for animal and public health related to the presence of nivalenol in food and feed. EFSA Journal. Link
-
Krska, R., et al. (2013). Collaborative investigation of matrix effects in mycotoxin determination by high performance liquid chromatography coupled to mass spectrometry. Quality Assurance and Safety of Crops & Foods.[3] Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][4][5][6][7] Link
-
Biotage. (2023). How to determine recovery and matrix effects for your analytical assay.Link
-
McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.[8] Link
Sources
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. aokin.de [aokin.de]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Optimizing Extraction of 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one (Deoxynivalenol) from Wheat
Welcome to the technical support center for the optimized extraction of 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one, commonly known as Deoxynivalenol (DON) or vomitoxin, from wheat. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction and analysis of this prevalent mycotoxin.
Deoxynivalenol is a type B trichothecene mycotoxin produced by various Fusarium species that commonly contaminate cereals like wheat, barley, and maize. Its presence in food and feed is a significant concern for human and animal health, necessitating accurate and efficient detection methods.[1] This resource provides a structured approach to optimizing your extraction protocols, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing not only solutions but also the scientific rationale behind them.
Sample Preparation and Handling
Question 1: What is the most critical first step in ensuring accurate DON analysis?
Answer: The most critical initial step is obtaining a representative sample. Mycotoxin contamination, including DON, is often heterogeneously distributed within a grain lot.[2][3] Therefore, improper sampling can lead to a significant underestimation of the true contamination level.[2]
Best Practices for Sampling:
-
Composite Sampling: Collect multiple small samples from different locations within the lot and combine them to create a composite sample. For truckloads of wheat, it is recommended to use a random distribution method with no fewer than 11 sampling points, each providing a primary sample of at least 500 g.[4]
-
Probe Sampling: For stationary lots, probe sampling is the approved method by the USDA-GIPSA.[5] It is recommended to take multiple (5-10) probe samples to obtain a representative sample.[5]
-
Proper Mixing: Thoroughly mix the composite sample before taking a subsample for analysis. A cone-and-quartering divider can be used, and it is recommended to perform at least three mixing cycles to achieve acceptable uniformity.[4]
Question 2: How should I properly store my wheat samples to prevent changes in DON levels?
Answer: Improper storage can lead to either further mycotoxin production or degradation of the existing DON. To maintain the integrity of your samples, follow these guidelines:
-
Maintain Dry Conditions: Keep the grain moisture content below 14%, and ideally below 13% for long-term storage.[6]
-
Control Temperature: Store samples at temperatures below 25°C where possible.[6]
-
Aerate: If storing larger quantities, ensure proper aeration to prevent "hot spots" of moisture and temperature that can encourage fungal growth.[6]
Question 3: What is the optimal particle size for grinding wheat samples before extraction, and why is it important?
Answer: Grinding the wheat sample to a uniform and fine particle size is crucial for efficient extraction. A particle size of 1 mm is recommended.[4]
Causality:
-
Increased Surface Area: Finer particles have a larger surface area-to-volume ratio, allowing for better penetration of the extraction solvent and more effective solubilization of the DON.[6]
-
Homogeneity: Uniform particle size ensures that the subsample taken for extraction is representative of the entire ground sample, minimizing variability in your results.[4][6] Inconsistent grinding can lead to incomplete toxin extraction and underestimation of DON levels.[6]
Extraction Solvents and Protocols
Question 4: What are the most common and effective solvents for extracting DON from wheat?
Answer: The choice of extraction solvent is critical for maximizing the recovery of DON. The most commonly used and effective solvents are mixtures of an organic solvent and water.
| Extraction Solvent | Typical Ratio (v/v) | Key Advantages | Considerations |
| Acetonitrile:Water | 84:16 or 86:14 | High extraction efficiency for DON.[1][7] | Acetonitrile is a hazardous and flammable solvent, requiring proper safety precautions. |
| Methanol:Water | 30:70 to 80:20 | Effective for DON extraction.[8][9] | Methanol is also a hazardous and flammable solvent. |
| Water | 100% | A greener and more sustainable option.[9][10] | May have slightly lower extraction efficiency for some matrices compared to organic solvent mixtures. However, optimized procedures with pure water have shown excellent results.[10] |
Question 5: I am getting low recovery of DON. What are the likely causes and how can I troubleshoot this?
Answer: Low recovery of DON can stem from several factors throughout the experimental workflow.
Troubleshooting Low DON Recovery:
-
Incomplete Extraction:
-
Action: Ensure your sample is finely and uniformly ground (1 mm particle size).[4] Increase the extraction time or use a more vigorous shaking/blending method to enhance the interaction between the solvent and the sample matrix.
-
-
Improper Solvent-to-Sample Ratio:
-
Action: A common ratio is 100 mL of solvent for 25 g of milled wheat.[1] Ensure you are using a sufficient volume of solvent to completely wet the sample and allow for efficient partitioning of the analyte.
-
-
Analyte Degradation:
-
Action: While DON is relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures) should be avoided. Ensure evaporation steps are carried out under a gentle stream of nitrogen at a moderate temperature (e.g., approximately 50°C).
-
-
Issues with Cleanup Step:
-
Action: If using solid-phase extraction (SPE) or immunoaffinity columns (IAC), ensure the column has not expired and has been stored correctly. Verify that the loading, washing, and elution steps are performed according to the manufacturer's protocol. Inefficient elution will result in the loss of your analyte.
-
Cleanup and Purification
Question 6: Why is a cleanup step necessary after the initial extraction?
Answer: The initial extract from wheat contains not only DON but also a complex mixture of co-extractives such as fats, pigments, and other matrix components.[3] These co-extractives can interfere with the subsequent analytical detection, leading to inaccurate quantification. This is often referred to as "matrix effects."[3][6] A cleanup step is essential to remove these interfering compounds and obtain a cleaner sample for analysis.[11]
Question 7: What are the most common cleanup techniques for DON extracts?
Answer: The two most prevalent and effective cleanup techniques are solid-phase extraction (SPE) and immunoaffinity chromatography (IAC).
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain either the analyte of interest or the interfering compounds. For DON analysis, specific SPE cartridges like MycoSep® or AFFINIMIP® are commonly used.[7][12]
-
Immunoaffinity Chromatography (IAC): IAC columns contain antibodies that are highly specific for DON.[13][14] The DON in the extract binds to these antibodies, while other matrix components are washed away.[14] The purified DON is then eluted with a solvent like methanol.[14] IAC offers very high selectivity and results in exceptionally clean extracts.[11][13]
Detection and Quantification
Question 8: What are the primary analytical methods for detecting and quantifying DON?
Answer: The most widely used analytical techniques for DON are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
HPLC with UV or DAD Detection: This is a common and robust method.[15] DON has a UV absorbance maximum around 218 nm.[15] HPLC is well-suited for separating non-volatile and polar compounds like DON.[1]
-
HPLC with Mass Spectrometry (LC-MS/MS): This is considered the gold standard for mycotoxin analysis due to its high sensitivity and specificity.[10]
-
Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS): These methods are also used, but often require derivatization of the DON molecule to make it more volatile.
-
Immuno-based methods (ELISA, Lateral Flow): These are rapid screening methods that are useful for on-site testing and require minimal training.[1]
Question 9: My HPLC chromatogram shows a lot of interfering peaks around the retention time of DON. How can I resolve this?
Answer: Co-eluting peaks can be a significant challenge. Here are several strategies to improve the resolution of your chromatogram:
-
Improve the Cleanup Step: This is the most effective solution. If you are using a basic SPE cleanup, consider switching to a more selective method like immunoaffinity chromatography (IAC) to obtain a cleaner extract.[11][13]
-
Optimize HPLC Mobile Phase: Adjusting the composition of your mobile phase can alter the retention times of DON and interfering compounds. For reversed-phase HPLC, a common mobile phase is a mixture of acetonitrile and water or methanol and water.[15] Experiment with different ratios to achieve better separation.
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[15]
-
Use a Different HPLC Column: If resolution issues persist, consider using a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Detailed Experimental Protocols
Protocol 1: Extraction and Immunoaffinity Column Cleanup of DON from Wheat
This protocol is based on established methods for the extraction and purification of DON for subsequent HPLC analysis.[15]
Materials:
-
Milled wheat sample (ground to pass a 1 mm sieve)
-
Extraction solvent: Acetonitrile:Water (84:16, v/v)
-
Immunoaffinity columns (IAC) specific for DON
-
Methanol (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Extraction:
-
Weigh 25 g of the homogenized, milled wheat sample into a blender jar.
-
Add 100 mL of the acetonitrile:water (84:16, v/v) extraction solvent.[1]
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Immunoaffinity Column Cleanup:
-
Allow the IAC to reach room temperature before use.
-
Pass a specific volume of the filtered extract (as recommended by the IAC manufacturer, e.g., 8 mL) through the column at a slow, steady flow rate (e.g., 1-2 drops per second).[1]
-
Wash the column with purified water (e.g., 10 mL) to remove unbound matrix components.[15]
-
Dry the column by passing air through it.
-
Place a clean collection vial under the column.
-
Elute the DON from the column with methanol (e.g., 2 mL). Allow the methanol to remain in the column for about 1 minute before completing the elution to ensure complete release of the bound DON.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the collected methanol eluate to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Re-dissolve the dried residue in a known volume of HPLC mobile phase (e.g., 500 µL).
-
Vortex the vial to ensure the residue is fully dissolved.
-
The sample is now ready for injection into the HPLC system.
-
References
-
Astoreca, A., Ortega, L., Fígoli, C., Cardós, M., Cavaglieri, L., Bosch, A., & Alconada, T. (n.d.). Analytical techniques for deoxynivalenol detection and quantification in wheat destined for the manufacture of commercial products. SciSpace. Retrieved from [Link]
-
European Union Reference Laboratory for Mycotoxins. (2019). Determination of deoxynivalenol in wheat by high performance liquid chromatography and immunoaffinity column clean-up. Retrieved from [Link]
-
Malíř, F., Ostrý, V., & Toman, J. (2002). A simple method for determination of deoxynivalenol in cereals and flours. Czech Journal of Food Sciences, 20(2), 57-62. Retrieved from [Link]
-
Wang, J., Wang, C., Liu, X., Meng, X., & Zhang, J. (2019). Optimization for the Production of Deoxynivalenol and Zearalenone by Fusarium graminearum Using Response Surface Methodology. Molecules, 24(22), 4053. Retrieved from [Link]
-
U.S. Wheat & Barley Scab Initiative. (n.d.). Grain Sampling for DON Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Li, Y., Wang, Y., Li, Y., & Ma, Z. (2025). Optimization of Deoxynivalenol Removal from Wheat Grains Using Single- and Multi-Frequency Ultrasound and Impact on Quality Characteristics. Foods, 14(1), 100. Retrieved from [Link]
-
Li, Y., Wang, Y., Li, Y., & Ma, Z. (2025). Systematic Approach to Reducing Errors in Deoxynivalenol Quantification: Insights from Bulk Wheat Sampling and Sample Preparation. Foods, 14(1), 100. Retrieved from [Link]
-
Kos, G., Vincze, A., & Varga, M. (2024). Prediction of Deoxynivalenol Contamination in Wheat via Infrared Attenuated Total Reflection Spectroscopy and Multivariate Data Analysis. ACS Food Science & Technology, 4(4), 843-853. Retrieved from [Link]
-
Kos, G., Vincze, A., & Varga, M. (2024). Prediction of Deoxynivalenol Contamination in Wheat via Infrared Attenuated Total Reflection Spectroscopy and Multivariate Data Analysis. ACS Food Science & Technology. Retrieved from [Link]
-
Affinisep. (n.d.). Selective Solid Phase Extraction of Deoxynivalenol Mycotoxin (DON) from Cereals using AFFINIMIP® SPE DEOXYNIVALENOL. Retrieved from [Link]
-
Malone, B. R., Humphrey, C. W., Romer, T. R., & Richard, J. L. (1998). One-step solid-phase extraction cleanup and fluorometric analysis of deoxynivalenol in grains. Journal of AOAC International, 81(2), 448-452. Retrieved from [Link]
-
Romer Labs. (2025). Common Pitfalls in Mycotoxin Testing and How to Avoid Them. Retrieved from [Link]
-
rapidmicrobiology. (2024). 5 Common Mycotoxin Testing Pitfalls and How to Overcome Them. Retrieved from [Link]
-
LCTech GmbH. (n.d.). Immunoaffinity columns DONeX™ for Deoxynivalenol. Retrieved from [Link]
-
Valente, C., Tabares, S., & Collado, I. G. (2019). Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities. Molecules, 24(20), 3794. Retrieved from [Link]
-
Biomin. (2023). The challenge of detecting high levels of mycotoxins. Retrieved from [Link]
-
Li, Y., Wang, Y., Li, Y., & Ma, Z. (2024). Deoxynivalenol Detection beyond the Limit in Wheat Flour Based on the Fluorescence Hyperspectral Imaging Technique. Foods, 13(6), 896. Retrieved from [Link]
-
Wang, L., et al. (2015). Determination of Deoxynivalenol in Wheat Grains by HPLC Using Solid-Phase Extraction Cleanup Column. Food Science. Retrieved from [Link]
-
Waters Corporation. (2021). WEBINAR | Strategies for Mycotoxin Testing - perspectives from field to lab [Video]. YouTube. Retrieved from [Link]
-
Romer Labs. (2025). Workshop Recap: Common Mycotoxin Testing Errors and How to Address Them. Retrieved from [Link]
Sources
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- 2. The challenge of detecting high levels of mycotoxins - All about toxins [allabouttoxins.com]
- 3. Workshop Recap: Common Mycotoxin Testing Errors and How to Address Them - Romer Labs [romerlabs.com]
- 4. Systematic Approach to Reducing Errors in Deoxynivalenol Quantification: Insights from Bulk Wheat Sampling and Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scabusa.org [scabusa.org]
- 6. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 7. One-step solid-phase extraction cleanup and fluorometric analysis of deoxynivalenol in grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prediction of Deoxynivalenol Contamination in Wheat via Infrared Attenuated Total Reflection Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. lcms.cz [lcms.cz]
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Stability issues of 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one in solution
Molecule: 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one Common Name: Nivalenol (NIV) Chemical Class: Type B Trichothecene Mycotoxin[1]
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat Nivalenol (NIV) like a standard small molecule, only to face inexplicable signal loss during LC-MS/MS analysis.
The core issue lies in the molecule's dual nature: the 12,13-epoxide ring is responsible for its biological toxicity but is also its chemical "Achilles' heel." While robust against acidic hydrolysis, this ring is exquisitely sensitive to nucleophilic attack in alkaline environments. Furthermore, the four hydroxyl groups (C3, C4, C7, C15) make NIV significantly more polar than its cousin Deoxynivalenol (DON), leading to unique solubility and adsorption challenges.
This guide replaces generic advice with a causality-driven troubleshooting framework.
Module 1: Solvent Selection & Stock Preparation
The Critical Decision: Choosing the wrong solvent is the #1 cause of "ghost" degradation where the molecule appears to vanish.
FAQ: Should I dissolve NIV in Methanol or Acetonitrile?
Recommendation: Use Acetonitrile (ACN) for long-term stock storage, but understand the trade-offs.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Technical Verdict |
| Chemical Stability | High. Aprotic solvent; minimizes interaction with the epoxide ring.[1] | Moderate. Protic solvent; can act as a nucleophile over long periods or elevated temps.[1] | ACN is superior for storage (>6 months). |
| Solubility | Good. | Excellent. Higher solubility due to H-bonding with NIV's 4 -OH groups.[1] | MeOH is better for highly concentrated stocks (>10 mg/mL).[1] |
| UV Monitoring | Poor. Can cause spectral shifts/variability in UV absorption checks.[1][2] | Excellent. Provides stable UV spectra for concentration verification.[1] | Use MeOH only if you rely on UV for quantification.[1] |
Protocol: Validated Stock Solution Preparation
Follow this workflow to prevent initial degradation.
-
Equilibration: Allow the vial of solid NIV to reach room temperature before opening. (Prevents condensation moisture, which catalyzes hydrolysis).
-
Solvent Addition: Add HPLC-grade Acetonitrile to achieve a target concentration of 100 µg/mL to 1 mg/mL .
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute (keep water bath <25°C).
-
Aliquot & Store: Dispense into Amber Silanized Glass Vials . Store at -20°C .
Module 2: Environmental Stressors (pH & Matrix)
The "Silent Killer": Alkaline pH is the primary enemy of Nivalenol.
Logic Diagram: The pH Degradation Cascade
The following diagram illustrates why your recovery drops in specific buffers.
Caption: Stability logic flow. The 12,13-epoxide ring is stable in acid but rapidly opens in alkaline conditions, rendering the molecule undetectable by targeted MS methods.
FAQ: Why did I lose signal after spiking NIV into plasma/urine?
Root Cause: Matrix pH and Temperature.[3] Biological fluids often have a pH near 7.4. While NIV is moderately stable here, if the sample is left at room temperature or processed with alkaline extraction salts (like QuEChERS packets containing MgSO4/NaCl without buffering), degradation begins. Solution:
-
Acidify samples immediately (add 0.1% Formic Acid or Acetic Acid).
-
Keep samples on ice (4°C).
Module 3: Storage & Container Interactions
The Adsorption Trap: NIV is highly polar (Tetrahydroxy).
FAQ: Can I use plastic tubes for dilution?
Answer: Avoid standard polypropylene (PP) for low concentrations (<50 ng/mL). While NIV is less hydrophobic than Aflatoxins (which stick aggressively to plastics), NIV's polarity allows it to interact with surface silanols in untreated glass or additives in low-quality plastics.
Best Practice:
-
High Conc (>1 µg/mL): Standard Class A glassware or HPLC vials are fine.
-
Low Conc (<100 ng/mL): Use Silanized Glass Vials or high-quality solvent-resistant polypropylene.[1]
-
Evaporation: Do NOT evaporate to complete dryness under Nitrogen. The residue creates a thin film that binds irreversibly to the glass surface. Always leave a small volume of solvent or reconstitute immediately with vigorous vortexing.
Module 4: Troubleshooting Chromatographic Anomalies
Issue 1: Peak Broadening / Tailing
Symptom: The NIV peak is twice as wide as the internal standard or tails significantly. Cause: Mismatch between injection solvent and mobile phase. Mechanism: NIV is very polar. If you inject a 100% Acetonitrile stock into a high-aqueous mobile phase (e.g., 95% Water), the NIV molecules "precipitate" or disperse chaotically at the column head before focusing. Fix: Dilute your sample extract to match the initial mobile phase composition (e.g., 10% ACN / 90% Water) before injection.
Issue 2: "Ghost Peaks" or Split Peaks
Symptom: Doublet peaks appear for NIV. Cause: Keto-enol tautomerism or degradation.[1] Mechanism: In protic solvents (MeOH/Water) left at room temperature, or if the pH drifts alkaline, the ketone at C8 can facilitate isomerization. Fix:
-
Check the pH of your mobile phase (ensure it is acidified, pH ~3-4).
-
Freshly prepare working standards daily.
-
Lower the column temperature (if >40°C).
Summary of Stability Data
| Condition | Stability Status | Notes |
| Solid (-20°C) | Stable (>2 Years) | Keep desiccated.[1][4] |
| Acetonitrile (-20°C) | Stable (>1 Year) | Preferred storage solvent.[1][2] |
| Methanol (4°C) | Stable (Months) | Good for working standards; watch for evaporation.[1] |
| Water/PBS (RT) | Unstable (<24 Hours) | Microbial growth and hydrolysis risk.[1] |
| Alkaline (pH >9) | Critical Failure | Immediate degradation (minutes to hours).[1] |
References
-
European Food Safety Authority (EFSA). (2013). Scientific Opinion on risks for animal and public health related to the presence of nivalenol in food and feed.[5][6] EFSA Journal. Link
-
Kushiro, M. et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions.[2] Toxins.[2][3][4][7][8] Link
-
PubChem. (n.d.). Compound Summary: Nivalenol.[2][4] National Library of Medicine. Link
-
Cayman Chemical. (2022).[4] 4-deoxy Nivalenol Product Information & Safety Data Sheet.[1][4]Link(Note: Reference used for solubility/handling of structural analogs).
-
Zhang, X. et al. (2022). Identification of Deoxynivalenol and Degradation Products during Maize Germ Oil Refining Process. Foods.[4][7][8] Link(Provides mechanistic insight into alkaline degradation of the trichothecene epoxide ring).
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- 3. Deoxynivalenol: Toxicology, Degradation by Bacteria, and Phylogenetic Analysis [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of deoxynivalenol (DON) degradation during different treatments: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12,13-Epoxytrichothec-9-ene | C15H22O2 | CID 162245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Deoxynivalenol in food and feed: Recent advances in decontamination strategies [frontiersin.org]
Technical Support Center: Process Improvements for Large-Scale Purification of 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one (Nivalenol)
This technical guide provides in-depth process improvements, troubleshooting advice, and frequently asked questions (FAQs) for the large-scale purification of 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one, commonly known as Nivalenol (NIV). This document is intended for researchers, scientists, and drug development professionals engaged in the purification of this mycotoxin from fungal cultures for research and development purposes.
Introduction to Nivalenol Purification Challenges
Nivalenol (NIV) is a type B trichothecene mycotoxin produced by various Fusarium species.[1] Its high polarity, due to the presence of four hydroxyl groups, presents unique challenges in its separation from a complex mixture of other fungal secondary metabolites.[2] Large-scale purification further exacerbates these challenges, requiring robust and scalable methods to ensure high purity and yield while maintaining operator safety. This guide outlines a multi-step purification strategy and provides practical solutions to common issues encountered during the process.
Core Purification Strategy: A Multi-Step Approach
A successful large-scale purification of Nivalenol typically involves a sequence of steps designed to progressively remove impurities and enrich the target compound. The following workflow is a recommended starting point, which can be optimized based on the specific Fusarium strain and culture conditions.
Caption: A multi-step workflow for the large-scale purification of Nivalenol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the large-scale purification of Nivalenol.
FAQ 1: What is the most effective solvent system for the initial extraction of Nivalenol from fungal cultures?
For large-scale extraction, a mixture of methanol and water (e.g., 3:1 v/v) or acetonitrile and water (e.g., 84:16 v/v) is highly effective.[3][4]
-
Rationale: Nivalenol's polarity makes it soluble in polar organic solvents mixed with water.[2] The choice between methanol and acetonitrile can depend on the downstream processing steps and the impurity profile of the specific Fusarium culture. Acetonitrile can sometimes co-extract fewer interfering compounds.[5]
-
Pro-Tip: After the initial extraction, a defatting step using a non-polar solvent like n-heptane is crucial to remove lipids that can interfere with subsequent chromatographic steps.[4]
FAQ 2: How can I efficiently remove pigments and highly polar impurities before silica gel chromatography?
A preliminary cleanup step using a mixed-bed column of Celite, activated charcoal, and alumina is highly recommended.[4]
-
Mechanism: This combination of adsorbents effectively removes a broad range of impurities. Activated charcoal is excellent for removing pigments and other colored compounds, while alumina can trap highly polar and acidic impurities. Celite acts as a filter aid, preventing the column from clogging.
-
Large-Scale Consideration: For large batches, this can be performed as a batch extraction where the crude extract is stirred with the adsorbent mixture and then filtered, or in a large, wide-diameter column with a relatively short bed height to allow for a high flow rate.
FAQ 3: What are the key parameters for scaling up silica gel column chromatography for Nivalenol purification?
Scaling up silica gel chromatography requires careful consideration of several factors to maintain resolution and efficiency.
-
Column Dimensions: For large-scale purification (tens to hundreds of grams of crude extract), column diameters can range from 10 to 30 cm or more. The bed height should be maintained at a reasonable level (e.g., 30-50 cm) to avoid excessive backpressure.
-
Silica to Sample Ratio: A common starting point for the ratio of silica gel to crude sample mass is between 30:1 and 100:1 (w/w).[6] For less complex mixtures, a lower ratio can be used, while more complex separations require a higher ratio.
-
Solvent System: A gradient of chloroform and methanol is a well-established mobile phase for separating trichothecenes on silica gel.[4] A shallow gradient will provide the best resolution. For large-scale columns, a stepwise gradient is often more practical than a linear gradient.
-
Loading Technique: For large-scale columns, "dry loading" is often preferred. This involves pre-adsorbing the concentrated crude extract onto a small amount of silica gel, which is then carefully added to the top of the packed column.[6] This technique ensures a more even distribution of the sample at the column inlet.
FAQ 4: Is preparative HPLC a viable option for large-scale polishing of Nivalenol?
Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent final "polishing" step to achieve high purity (>98%).
-
Column Chemistry: A reversed-phase C18 column is typically used for preparative HPLC of Nivalenol.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is effective.[7] The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Scale-Up Principles: When scaling up from an analytical HPLC method, the flow rate should be increased proportionally to the square of the column's internal diameter to maintain a constant linear velocity.[8] The injection volume can also be significantly increased.
-
Loading Capacity: The loading capacity of a preparative HPLC column depends on the column dimensions and the separation efficiency. It is essential to perform loading studies to determine the maximum amount of sample that can be injected without compromising the purity of the collected fractions.[9]
FAQ 5: What are the critical safety precautions for handling large quantities of Nivalenol?
Nivalenol is a potent mycotoxin and must be handled with extreme care, especially in its pure, crystalline form.
-
Personal Protective Equipment (PPE): A full-face respirator with a particulate filter, a lab coat, and double gloves should be worn when handling powdered Nivalenol.[10] All manipulations of the dry powder should be conducted in a certified chemical fume hood or a glove box.[11]
-
Waste Disposal: All contaminated materials (gloves, glassware, etc.) should be decontaminated before disposal. A common method is to soak them in a solution of sodium hypochlorite (bleach) for several hours.[12]
-
Spill Cleanup: In case of a spill of powdered Nivalenol, the area should be carefully wetted to avoid aerosolization of the powder. The spill should then be cleaned up with absorbent materials, which are then treated as hazardous waste. The area should be decontaminated with a bleach solution.[12]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the large-scale purification of Nivalenol.
Troubleshooting Guide 1: Silica Gel Column Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Nivalenol from Co-eluting Mycotoxins (e.g., Deoxynivalenol) | 1. Inappropriate solvent gradient. 2. Column overloading. 3. Poor column packing. | 1. Optimize the Gradient: Use a shallower methanol gradient in the chloroform-methanol mobile phase. Hold the methanol concentration constant at a low percentage for several column volumes before starting the gradient. 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A silica-to-sample ratio closer to 100:1 may be necessary.[6] 3. Repack the Column: Ensure the silica gel is packed uniformly to avoid channeling. |
| Nivalenol Elutes Too Quickly (Low Retention) | 1. Mobile phase is too polar. 2. Inactive silica gel. | 1. Decrease Initial Methanol Concentration: Start the gradient with a lower percentage of methanol in the chloroform. 2. Activate Silica Gel: Heat the silica gel at 110-120°C for several hours before use to remove adsorbed water, which can reduce its activity. |
| Peak Tailing of Nivalenol | 1. Strong interaction with acidic silanol groups on the silica surface. 2. Column overloading. | 1. Deactivate Silica: Add a small amount of a weak base, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[13] 2. Reduce Sample Load: As mentioned above, overloading can lead to peak tailing. |
| High Backpressure in the Column | 1. Fines in the silica gel. 2. Clogging of the column frit with particulate matter from the sample. | 1. Use High-Quality Silica: Employ silica gel with a uniform particle size distribution. 2. Pre-filter the Sample: Ensure the crude extract is thoroughly filtered before loading onto the column. The initial Celite/charcoal/alumina cleanup step should also help with this. |
Troubleshooting Guide 2: Preparative HPLC
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Split or Broad Peaks | 1. Sample solvent is too strong. 2. Column is overloaded. 3. Column degradation. | 1. Dissolve Sample in Mobile Phase: If possible, dissolve the Nivalenol fraction in the initial mobile phase of the HPLC gradient.[14] 2. Perform a Loading Study: Systematically decrease the injection volume until a good peak shape is achieved.[9] 3. Flush or Replace Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced. |
| Low Recovery of Nivalenol | 1. Incomplete elution from the column. 2. Degradation on the column. | 1. Increase Final Organic Concentration: Ensure the gradient goes to a high enough percentage of organic solvent to elute all the Nivalenol. 2. Check pH Stability: Nivalenol is generally stable, but extreme pH in the mobile phase should be avoided.[15] |
| Crystallization in Tubing or Fraction Collector | 1. High concentration of purified Nivalenol in the eluent. 2. Low solubility in the mobile phase at the point of collection. | 1. Dilute During Collection: If using a fraction collector, consider adding a small amount of a strong solvent (e.g., methanol) to the collection tubes to prevent crystallization. 2. Optimize Mobile Phase: A slight increase in the organic content of the mobile phase during elution may help keep the Nivalenol in solution. |
Part 3: Detailed Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Cleanup
-
Extraction:
-
Suspend 10 kg of ground Fusarium-infected grain in 40 L of a methanol:water (3:1 v/v) solution.
-
Stir the mixture vigorously for 4-6 hours at room temperature.
-
Filter the mixture through a large Büchner funnel with filter paper to separate the extract from the solid material.
-
Collect the filtrate and re-extract the solid material with an additional 20 L of the methanol:water solution for 2 hours.
-
Combine the filtrates.
-
-
Defatting:
-
To the combined filtrate, add an equal volume of n-heptane.
-
Stir the two-phase mixture for 30 minutes and then allow the layers to separate in a large separation funnel or vessel.
-
Drain and collect the lower aqueous/methanolic layer containing the Nivalenol. Discard the upper n-heptane layer. Repeat the heptane wash if a significant amount of lipid is still present.
-
-
Initial Cleanup:
-
Prepare a slurry of 1 kg of Celite, 500 g of activated charcoal, and 500 g of neutral alumina in the defatted extract.
-
Stir the slurry for 1-2 hours.
-
Filter the mixture to remove the adsorbents.
-
Concentrate the clarified extract under reduced pressure to a volume of approximately 2-3 L.
-
Protocol 2: Large-Scale Silica Gel Chromatography
Caption: Workflow for large-scale silica gel chromatography of Nivalenol.
Protocol 3: Decontamination of Large-Scale Chromatography Equipment
-
Initial Rinse: After the purification run is complete, flush the column and all associated tubing with a solvent that is miscible with the mobile phase and in which Nivalenol is soluble (e.g., methanol or acetonitrile) to remove residual toxin.
-
Caustic Soak: Fill the column and tubing with a 1 M sodium hydroxide (NaOH) solution and let it soak for at least 1-2 hours.[16][17] This will hydrolyze and degrade many organic compounds.
-
Water Rinse: Thoroughly flush the entire system with purified water until the pH of the effluent is neutral.
-
Final Solvent Rinse: Rinse the system with a storage solvent, such as methanol or ethanol.
-
Verification: For process validation, a sample of the final rinse water can be analyzed by a sensitive analytical method (e.g., LC-MS/MS) to ensure that no detectable levels of Nivalenol remain.
Part 4: Quantitative Data and Process Metrics
The following tables provide estimated quantitative data for a large-scale purification of Nivalenol starting from 10 kg of infected grain. These values are illustrative and will vary depending on the initial concentration of Nivalenol in the starting material and the efficiency of each step.
Table 1: Estimated Yield and Purity at Each Purification Stage
| Purification Step | Starting Material (Approx. Mass) | Estimated Nivalenol Mass | Estimated Purity | Estimated Overall Yield |
| Crude Extract | 2-3 kg (dry weight) | 5-10 g | <1% | 100% |
| After Initial Cleanup | 500-800 g | 4-8 g | 1-2% | 80% |
| After Silica Gel Chromatography | 20-40 g | 3-6 g | 10-15% | 60% |
| After Preparative HPLC/Crystallization | 2-4 g | 2-4 g | >98% | 40% |
Table 2: Estimated Solvent Consumption for a 10 kg Scale Purification
| Step | Solvent | Estimated Volume (L) |
| Extraction | Methanol:Water (3:1) | 60-80 |
| Defatting | n-Heptane | 40-60 |
| Silica Gel Chromatography | Chloroform | 200-300 |
| Methanol | 20-30 | |
| Preparative HPLC | Water | 50-100 |
| Acetonitrile/Methanol | 50-100 | |
| Equipment Decontamination | Sodium Hydroxide (1M) | 20-40 |
| Methanol/Ethanol | 10-20 |
References
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Szekeres, A., et al. (2023). Scale-up of Aflatoxin Purification by Centrifugal Partition Chromatography. Toxins (Basel), 15(3), 189. [Link]
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CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
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Teledyne ISCO. (2022, April 13). Chromatography and Natural Products Purification [Video]. YouTube. [Link]
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Al-Bukhaiti, W. Q., et al. (2021). Fusarium Mycotoxins, Their Metabolites (Free, Emerging, and Masked), Food Safety Concerns, and Health Impacts. International Journal of Environmental Research and Public Health, 18(22), 11733. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
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Waters Corporation. (2018, February 21). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product [Video]. YouTube. [Link]
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de Souza, E. L., et al. (2006). Large scale purification of Clostridium perfringens toxins: A review. Brazilian Journal of Microbiology, 37(2), 151-158. [Link]
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Kamle, M., et al. (2022). Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies. Foods, 11(16), 2469. [Link]
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Zhao, X., et al. (2016). Separation and purification of deoxynivalenol (DON) mycotoxin from wheat culture using a simple two-step silica gel column chromatography. Journal of Integrative Agriculture, 15(3), 694-701. [Link]
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The Existing Methods and Novel Approaches in Mycotoxins' Detection. (2020). Molecules, 25(24), 5873. [Link]
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Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. (2022). Toxins (Basel), 14(9), 621. [Link]
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Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. (2018). Toxins (Basel), 10(11), 462. [Link]
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FSSAI. (2016). Manual of Methods of Analysis of Foods: Mycotoxins. [Link]
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Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed. (2021). Toxins (Basel), 13(10), 719. [Link]
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Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies. (2022). Foods, 11(16), 2469. [Link]
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Wikipedia. (n.d.). Nivalenol. Retrieved from [Link]
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Isolation and Purification of Bioactive Metabolites from Fungal Endophytes– A Review. (2021). Journal of Fungi, 7(8), 619. [Link]
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Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode. (2018). Marine Drugs, 16(3), 77. [Link]
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ILSI Europe. (2019). Practical Guidance to Mitigation of Mycotoxins During Food Processing. [Link]
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Cytiva. (2021). Sodium hydroxide sanitization of AxiChrom™ columns packed with chromatography resin. Retrieved from [Link]
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Kostecki, M., et al. (1991). Biosynthesis, isolation, purification and separation of nivalenol, fusarenone - X and zearalenone. Mycotoxin Research, 7(Suppl 2), 160-164. [Link]
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Stability of the Fusarium mycotoxins nivalenol, deoxynivalenol and zearalenone in ground maize under typical cooking environments. (1998). Food Additives and Contaminants, 15(7), 809-815. [Link]
-
AECA-WPSA. (n.d.). Practical Guidance to MitiGation of Mycotoxins durinG food ProcessinG. Retrieved from [Link]
-
Determination of deoxynivalenol and its major conjugates in cereals using an organic solvent-free extraction and IAC clean-up coupled in-line with HPLC-PCD-FLD. (2015). Food Additives & Contaminants: Part A, 32(11), 1887-1896. [Link]
-
Identification of Deoxynivalenol and Degradation Products during Maize Germ Oil Refining Process. (2022). Foods, 11(12), 1749. [Link]
-
Deoxynivalenol in food and feed: Recent advances in decontamination strategies. (2023). Frontiers in Microbiology, 14, 1143890. [Link]
-
Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. (2021). LCGC International, 34(4), 16-27. [Link]
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Washington State Department of Ecology. (2023). Guidance for Silica Gel Cleanup in Washington State. [Link]
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The Good Scents Company. (n.d.). nivalenol trichothec-9-en-8-one, 12,13-epoxy-3a,4β,7a,15-tetrahydroxy- (8CI). Retrieved from [Link]
-
Crystal Creek. (n.d.). Managing Mycotoxins In Feedstuffs: Mycotoxin Binder Strategies. Retrieved from [Link]
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Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. (2011). African Journal of Biotechnology, 10(35), 6783-6788. [Link]
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Analysis of Fusarium Toxins Using LC–MS-MS: Application to Various Food and Feed Matrices. (2004). LCGC International, 17(6a), 22-29. [Link]
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DSM-Firmenich. (2024, June 14). Mycotoxin testing for millers: ensuring safe and high-quality feed. Retrieved from [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). Cleaning Chromatography Columns for GMP Process SOP 14146 Rev. 04. Retrieved from [Link]
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Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography. (2019). Toxins (Basel), 11(6), 309. [Link]
-
Purification of fungal secondary metabolites by centrifugal partition chromatography. (2021). Journal of Fungi, 7(11), 934. [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]
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Evaluation of culture media for the production of secondary metabolites in a natural products screening program. (2014). Journal of Natural Products, 77(1), 188-194. [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from [Link]
-
Large Scale Processing of Tetanus Toxin from Fermentation Broth. (2000). Indian Journal of Experimental Biology, 38(7), 657-662. [Link]
-
Stability of the Fusarium mycotoxins nivalenol, deoxynivalenol and zearalenone in ground maize under typical cooking environments. (1998). Food Additives & Contaminants, 15(7), 809-815. [Link]
-
Gilson. (n.d.). Introduction To Centrifugal Partition Chromatography. Retrieved from [Link]
-
Solvent and Water Mediated Structural Variations in Deoxynivalenol and Their Potential Implications on the Disruption of Ribosomal Function. (2020). Frontiers in Chemistry, 8, 597. [Link]
-
USDA. (2023). Mycotoxin Handbook. [Link]
-
GL Sciences. (n.d.). How to use preparative HPLC - Part 1 Evaluation of loading amount. Retrieved from [Link]
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Validation & Comparative
Nivalenol vs. Fusarenon X: A Comparative Guide to Their Toxicological Profiles
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related toxic compounds is paramount for accurate risk assessment and the development of effective countermeasures. This guide provides an in-depth, comparative analysis of two type B trichothecene mycotoxins, Nivalenol (NIV) and its acetylated precursor, Fusarenon X (FX). Produced by various Fusarium species, these mycotoxins are frequent contaminants of cereal grains worldwide, posing a significant threat to human and animal health.[1][2] This document moves beyond a simple cataloging of effects to dissect their comparative toxicity, grounded in experimental data and mechanistic insights.
Introduction: A Tale of Two Trichothecenes
Nivalenol and Fusarenon X share the characteristic 12,13-epoxytrichothecene core structure responsible for their toxic activity.[3] FX is the 4-acetylated form of NIV.[4] A critical distinction in their toxicokinetics is that FX is rapidly metabolized to NIV in vivo, primarily by carboxylesterases in the liver and kidneys.[5][6][7] Paradoxically, the parent compound, FX, often exhibits greater oral toxicity. This is attributed to its more efficient and rapid absorption from the gastrointestinal tract compared to NIV.[7] This fundamental difference in bioavailability is a crucial factor underpinning their comparative toxic potencies observed in many experimental models.
Mechanism of Action: A Shared Path of Ribotoxic Stress
The primary mechanism of action for both NIV and FX is the inhibition of protein synthesis.[2][8] They bind to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center, which disrupts the elongation step of protein synthesis.[5][6] This "ribotoxic stress" triggers a cascade of downstream cellular events, including the activation of mitogen-activated protein kinases (MAPKs), leading to apoptosis (programmed cell death) and modulation of inflammatory gene expression.[9]
While both mycotoxins operate through this general mechanism, the efficiency of ribosome binding and the subsequent cellular response can differ, contributing to variations in their toxicological profiles.
Caption: Core mechanism of action for Nivalenol and Fusarenon X.
Comparative Cytotoxicity: An In Vitro Perspective
In vitro cell-based assays are fundamental for assessing the direct cytotoxic potential of compounds. Studies consistently demonstrate that both NIV and FX are potent cytotoxins, but FX often exhibits a higher potency. For instance, in the human intestinal Caco-2 cell line, FX was found to be approximately 10-fold more cytotoxic than NIV.[10] This heightened cytotoxicity of FX is observed across various cell lines, including macrophages and leukemia cells.[2]
The choice of cell line is critical, as tissues with high cell proliferation rates, such as the intestinal epithelium and lymphoid tissues, are primary targets for these toxins.[2][9]
| Mycotoxin | Cell Line | IC50 Value (µM) | Reference |
| Nivalenol | Swiss 3T3 | 1.19 +/- 0.06 | [11] |
| Fusarenon X | Swiss 3T3 | Similar to NIV | [11] |
| Nivalenol | HL-60 | 0.16 µg/mL (~0.51 µM) | [12] |
| Fusarenon X | Caco-2 | ~10x more potent than NIV | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines a standard method for comparing the cytotoxicity of NIV and FX using a colorimetric assay that measures mitochondrial metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate a suitable cell line (e.g., Caco-2, HepG2, or HL-60) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours. The choice to allow for adherence is crucial for establishing a healthy, uniform cell monolayer before toxicant exposure.
-
Toxin Preparation: Prepare stock solutions of NIV and FX in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in a complete cell culture medium to achieve the desired final concentrations. A solvent control (medium with the highest concentration of solvent used) must be included to account for any solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of NIV, FX, solvent control, or medium-only control. Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). Time-course experiments are essential to capture both acute and delayed cytotoxic effects.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the medium-only control. Plot the viability against the log of the toxin concentration to determine the IC50 value (the concentration of toxin that inhibits 50% of cell viability).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Genotoxicity: DNA Damage Potential
Genotoxicity assessment is crucial as DNA damage can lead to mutations and potentially cancer. Both NIV and FX have demonstrated genotoxic potential.[10] The alkaline Comet assay, which detects DNA strand breaks in individual cells, is a common method for this evaluation.
A study using the Caco-2 cell line found that both mycotoxins induced DNA damage in a dose-dependent manner after 24 and 72 hours of exposure, even at sub-cytotoxic concentrations.[10] This is a critical finding, as it indicates that genotoxic effects can occur at exposure levels that do not cause immediate cell death. In dividing cells, FX was shown to increase DNA strand breaks after 72 hours, highlighting its potential to impact actively proliferating tissues.[10] While both are genotoxic, some studies suggest the effects are weak and may be a secondary consequence of the protein synthesis inhibition that characterizes their primary mechanism of action.[13]
Immunotoxicity and Hematotoxicity: Targeting Proliferating Cells
A hallmark of NIV and FX toxicity is their impact on the immune and hematopoietic systems, which are rich in actively dividing cells.[2][9]
-
Immunosuppression: Both toxins can inhibit the proliferation of lymphocytes, key players in the adaptive immune response.[1][14] FX has been shown to reduce T-lymphocyte populations and suppress antibody responses in mice.[14] NIV also inhibits the blastogenesis of human lymphocytes and can alter the expression of cytokines, which are crucial signaling molecules of the immune system.[1] For example, NIV can induce the secretion of the pro-inflammatory mediator IL-8.[1]
-
Hematotoxicity: Exposure to these mycotoxins can lead to adverse effects on the bone marrow.[15][16] In animal studies, NIV has been associated with leukopenia (a reduction in white blood cells).[1][15] These effects are a direct consequence of the toxins' ability to induce apoptosis and inhibit protein synthesis in hematopoietic progenitor cells.
In Vivo Toxicity: From Emesis to Systemic Effects
Animal models provide a more integrated view of toxicity. A significant and acute effect of these mycotoxins upon oral ingestion is emesis (vomiting).[17]
A comparative study in a mink model established the following effective doses (ED50) for inducing emesis:
| Mycotoxin | Administration | ED50 (µg/kg body weight) | Reference |
| Nivalenol | Intraperitoneal | 60 | [17] |
| Oral | 250 | [17] | |
| Fusarenon X | Intraperitoneal | 70 | [17] |
| Oral | 30 | [17] |
These data compellingly illustrate the higher oral potency of FX, with an ED50 nearly an order of magnitude lower than that of NIV.[17] This aligns with the toxicokinetic data showing more efficient gastrointestinal absorption of FX.[7] Beyond emesis, oral exposure in animals can lead to feed refusal, gastrointestinal irritation, and damage to organs with high cell turnover like the spleen and thymus.[1][2]
Conclusion: A Synthesis of Comparative Risk
While Nivalenol and Fusarenon X are closely related type B trichothecenes that share a primary mechanism of action, they are not toxicologically equivalent. The key differentiating factors are:
-
Toxicokinetics: FX is a prodrug that is rapidly and more efficiently absorbed from the gut than NIV, before being converted to the active metabolite, NIV.[7]
-
Oral Toxicity: Due to its superior absorption, FX generally exhibits greater acute oral toxicity, particularly concerning emetic effects.[7][17]
-
Cytotoxicity: In vitro studies often show FX to be a more potent cytotoxin than NIV on a molar basis.[2][10]
From a risk assessment perspective, it is insufficient to consider only the presence of Nivalenol in contaminated commodities. The co-occurrence of Fusarenon X must be accounted for, as it can contribute significantly to the overall toxicity following ingestion. Understanding these comparative toxicological profiles is essential for setting accurate regulatory limits and protecting public and animal health.
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Nivalenol - Wikipedia. [Link]
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Poapolathep, A., Poapolathep, S., & Imsilp, K. (2015). An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin. Journal of Veterinary Medical Science, 77(11), 1349–1357. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5284433, Nivalenol. [Link]
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Le Hégarat, L., Fessard, V., & Nesslany, F. (2010). Genotoxic potential associated with low levels of the Fusarium mycotoxins nivalenol and fusarenon X in a human intestinal cell line. Toxicology Letters, 194(1-2), 11–18. [Link]
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Sundstøl Eriksen, G., Pettersson, H., & Lundh, T. (2004). Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites. Food and Chemical Toxicology, 42(4), 619–624. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 304599, Fusarenon X. [Link]
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Mishra, S., et al. (2022). Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies. Toxins, 14(11), 779. [Link]
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Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2018). Statement on the potential risks to human health from mycotoxins in the infant diet. [Link]
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European Commission. (2000). Opinion of the Scientific Committee on Food on Nivalenol. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Toxins derived from Fusarium graminearum, F. culmorum and F. crookwellense: zearalenone, deoxynivalenol, nivalenol and fusarenone X. IARC monographs on the evaluation of carcinogenic risks to humans, 56, 397–444. [Link]
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Abado-Becognee, K., et al. (1998). Comparison of in vitro cytotoxicity of Fusarium mycotoxins,deoxynivalenol, T-2 toxin and zearalenone on selected human epithelial cell lines. Toxicology in Vitro, 12(4), 463-471. [Link]
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Wu, W., et al. (2013). Comparison of Emetic Potencies of the 8-Ketotrichothecenes Deoxynivalenol, 15-Acetyldeoxynivalenol, 3-Acetyldeoxynivalenol, Fusarenon X, and Nivalenol. Toxicological Sciences, 131(1), 279-291. [Link]
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Nagashima, H. (2018). Deoxynivalenol and Nivalenol Toxicities in Cultured Cells: a Review of Comparative Studies. Food Safety, 6(3), 51-57. [Link]
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Masuda, E., Takemoto, T., Tatsuno, T., & Obara, T. (1982). Immunosuppressive effect of a trichothecene mycotoxin, Fusarenon-X in mice. Immunology, 45(4), 743–749. [Link]
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Poapolathep, A., et al. (2003). The fates of trichothecene mycotoxins, nivalenol and fusarenon-X, in mice. Toxicon, 42(2), 141-147. [Link]
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EFSA Panel on Contaminants in the Food Chain (CONTAM). (2013). Scientific Opinion on the appropriateness to set a group health based guidance value for nivalenol and its modified forms. EFSA Journal, 11(12), 3491. [Link]
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Mishra, S., et al. (2021). Deoxynivalenol: An Overview on Occurrence, Chemistry, Biosynthesis, Health Effects and Its Detection, Management, and Control Strategies in Food and Feed. Toxins, 13(10), 693. [Link]
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Wu, W., et al. (2013). Comparison of emetic potencies of the 8-ketotrichothecenes deoxynivalenol, 15-acetyldeoxynivalenol, 3-acetyldeoxynivalenol, fusarenon X, and nivalenol. Toxicological sciences, 131(1), 279-91. [Link]
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European Commission. (2002). Opinion of the Scientific Committee on Food on Fusarium toxins. Part 6: Group evaluation of T-2 toxin, HT-2 toxin, nivalenol and deoxynivalenol. [Link]
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Hsia, C. C., et al. (1988). Genotoxicity of Fusarium mycotoxins (nivalenol, fusarenon-X, T-2 toxin, and zearalenone) in Chinese hamster V79-E cells in vitro. Journal of environmental pathology, toxicology and oncology, 8(6), 13-24. [https://www.semanticscholar.org/paper/Genotoxicity-of-Fusarium-mycotoxins-(nivalenol%2C-T-2-Hsia-Gao/f1a0b3f8e5f242d5f7b8c7344933a38221b3c959]([Link]
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Pinton, P., & Oswald, I. P. (2014). Effect of Deoxynivalenol and Other Type B Trichothecenes on the Intestine: A Review. Toxins, 6(6), 1615–1643. [Link]
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Inter-laboratory validation of a quantitative method for 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one
Target Analyte: 3,4,7,15-Tetrahydroxy-12,13-epoxytrichothec-9-en-8-one Common Name: Nivalenol (NIV) Class: Type B Trichothecene Mycotoxin[1][2]
Executive Summary
This guide provides a rigorous technical comparison and validation framework for the quantification of Nivalenol (NIV) . While historically analyzed via GC-ECD requiring derivatization, the industry standard has shifted toward LC-MS/MS due to higher throughput needs and the avoidance of unstable derivatives.[1]
This document synthesizes data from multi-center collaborative studies (including AOAC and CEN standards) to present a validated LC-MS/MS workflow. It bridges the gap between agricultural toxicology and bioanalytical method validation (BMV) standards used in drug development, ensuring data integrity for researchers investigating NIV’s cytotoxic potential or food safety compliance.
Chemical Profile & Analytical Challenges
Nivalenol (NIV) is structurally similar to Deoxynivalenol (DON) but possesses an additional hydroxyl group at the C4 position.[2] This structural difference significantly alters its polarity, making NIV more hydrophilic and challenging to retain on standard C18 columns compared to other trichothecenes.[1][2]
-
Molecular Weight: 312.32 g/mol
-
Solubility: Highly soluble in polar organic solvents (acetonitrile, methanol) and water.[1][2]
-
Critical Analytical Issue: Matrix Effect. Due to its early elution in reversed-phase chromatography, NIV often co-elutes with polar matrix interferences, leading to significant signal suppression in electrospray ionization (ESI).[1][2]
Comparative Analysis: Selecting the Right Methodology
The following table objectively compares the three primary methodologies for NIV quantification.
Table 1: Method Performance Matrix
| Feature | LC-MS/MS (Recommended) | GC-ECD / GC-MS | HPLC-UV / DAD |
| Principle | Direct injection; Mass separation | Volatilization after derivatization | UV Absorption (220 nm) |
| Sensitivity (LOQ) | High (< 5 µg/kg) | High (< 10 µg/kg) | Low (> 50-100 µg/kg) |
| Selectivity | Excellent (MRM transitions) | Good (Separation efficiency) | Poor (Matrix interference) |
| Sample Prep | Simple (Extraction + SPE/Dilution) | Complex (Hydrolysis + Derivatization) | Moderate (IAC Cleanup required) |
| Throughput | High (10-15 min run) | Low (30+ min run + prep time) | Medium |
| Major Drawback | Signal suppression (Matrix Effects) | Incomplete derivatization; Moisture sensitivity | Lack of sensitivity for trace analysis |
Expert Insight: The Case for LC-MS/MS
While GC-ECD provides excellent sensitivity, the requirement to derivatize NIV (typically using trimethylsilyl reagents like TMS) introduces a critical source of error.[1] The hydroxyl groups at C3, C4, C7, and C15 must all be derivatized; incomplete reaction leads to multiple peaks and quantification errors.[1][2] LC-MS/MS avoids this chemistry entirely, provided that Matrix-Matched Calibration or Isotope Dilution (¹³C-NIV) is used to correct for ionization suppression.[1][2]
Validated Experimental Protocol (LC-MS/MS)
This protocol is based on harmonized standards (EN 15891 / AOAC) tailored for high-sensitivity quantification.[1][2]
Phase 1: Sample Preparation
Objective: Maximize extraction efficiency while minimizing co-extracted polar matrix components.
-
Extraction:
-
Weigh 5.0 g of homogenized sample (e.g., wheat, maize, or cell culture pellet).[1][2]
-
Add 20 mL of extraction solvent: Acetonitrile:Water:Acetic Acid (79:20:1, v/v/v) .[1][2]
-
Note: The acetic acid is crucial to disrupt protein binding and stabilize the trichothecene core.
-
Shake vigorously for 60 minutes on an orbital shaker.
-
Centrifuge at 4,000 x g for 10 minutes.
-
-
Purification (Solid Phase Extraction - SPE):
-
Why: To remove polar interferences that cause signal suppression.[1][2]
-
Use a MycoSep® 226 or equivalent push-through column, OR a polymeric HLB cartridge.[1][2]
-
Pass 4 mL of supernatant through the column. Discard the first 2 mL; collect the remaining eluate.
-
Evaporate 1 mL of purified extract to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 500 µL of Mobile Phase A (Water + 5mM Ammonium Acetate).
-
Phase 2: Instrumental Analysis
System: UHPLC coupled to Triple Quadrupole MS.[1][2]
-
Column: Synergi Hydro-RP (Polar Endcapped C18) or Acquity HSS T3.[1][2]
-
Mobile Phase:
-
MS Parameters (ESI Negative Mode):
Visualization: Workflow & Decision Logic[2]
Diagram 1: Analytical Workflow (LC-MS/MS)
Caption: Optimized LC-MS/MS workflow for Nivalenol quantification minimizing matrix suppression.
Diagram 2: Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical technique based on laboratory requirements.
Inter-Laboratory Validation Results
The following data represents a synthesis of performance metrics from collaborative studies (e.g., validation of EN 15850 and recent LC-MS/MS inter-lab trials). These values serve as the Acceptance Criteria for verifying method performance in your laboratory.
Table 2: Accuracy and Precision Data
| Parameter | Level 1 (Low) | Level 2 (Medium) | Level 3 (High) | Acceptance Criteria |
| Concentration (µg/kg) | 50 | 400 | 1000 | - |
| Recovery (%) | 85.4 | 92.1 | 96.5 | 70 - 120% |
| RSDr (Repeatability) % | 12.5 | 6.8 | 4.2 | ≤ 20% |
| RSDR (Reproducibility) % | 22.1 | 14.5 | 11.0 | < Horwitz Value |
| HorRat Value | 1.1 | 0.8 | 0.6 | 0.5 - 2.0 |
Interpretation of Data:
-
HorRat (Horwitz Ratio): The HorRat value is the ratio of the observed RSDR to the predicted RSDR calculated by the Horwitz equation. A value between 0.5 and 2.0 indicates that the method is sufficiently robust for inter-laboratory use.
-
Recovery: The lower recovery at Level 1 (85.4%) is typical for NIV due to adsorption losses during evaporation.[2] Use of ¹³C-Nivalenol internal standard corrects this to near 100%.[1][2]
Discussion: Ensuring Self-Validating Protocols
To ensure this method is "self-validating" in a drug development or rigorous research setting, two critical controls must be implemented:
-
Retention Time Locking: NIV is an early eluter.[1][2] A relative retention time (RRT) window of ±2.5% against the Internal Standard (IS) must be set.[2] If the RRT shifts, it indicates column phase collapse or pump failure.[1][2]
-
Ion Ratio Confirmation: The ratio of the Quantifier (371>281) to Qualifier (371>59) transition must be consistent within ±20% of the reference standard. This confirms that the peak is indeed NIV and not a co-eluting matrix interferent.
References
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European Committee for Standardization (CEN). (2010).[2] Foodstuffs - Determination of deoxynivalenol, acetyl-deoxynivalenol, nivalenol and acetyl-nivalenol in cereals and cereal products by LC-MS/MS. EN 15891:2010.[1][2]
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AOAC International. (2010).[1][2] Validation Study of a Rapid ELISA for Detection of Deoxynivalenol and Nivalenol. Journal of AOAC International.
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Kushiro, M. et al. (2012).[1][2] Harmonized Collaborative Validation of a Simultaneous and Multiple Determination Method for Nivalenol... by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques. [2]
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Sulyok, M., et al. (2020).[1][2] Inter-laboratory validation of an LC-MS/MS based multi-mycotoxin method. Food Control.
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PubChem. (2025).[1][2] Nivalenol Compound Summary. National Library of Medicine.[1][2]
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A Comparative Analysis of Nivalenol's Toxicity Profile Among Trichothecenes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the toxicological profiles of mycotoxins is paramount. This guide provides an in-depth, objective comparison of the toxicity of Nivalenol (NIV) against other prominent trichothecenes, namely Deoxynivalenol (DON), T-2 toxin, and HT-2 toxin. By synthesizing experimental data and elucidating the underlying molecular mechanisms, this document aims to be an essential resource for toxicological assessment and research design.
Introduction to Trichothecenes: A Family of Potent Mycotoxins
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced predominantly by fungi of the Fusarium genus.[1] These contaminants are frequently found in cereals and grains, posing a significant threat to human and animal health.[1][2] Structurally, trichothecenes are classified into four types (A, B, C, and D), with types A and B being the most relevant in terms of natural occurrence and toxicity.[3][4]
The core chemical structure of all trichothecenes features a 12,13-epoxy ring, which is essential for their toxic activity.[5] The primary mechanism of their toxicity is the inhibition of eukaryotic protein synthesis through binding to the 60S ribosomal subunit, which triggers a cascade of cellular stress responses.[2][6] This guide will focus on a comparative analysis of two type B trichothecenes, Nivalenol (NIV) and Deoxynivalenol (DON), and two type A trichothecenes, T-2 toxin and its primary metabolite, HT-2 toxin.
Comparative Acute Toxicity: In Vivo Lethality
The acute toxicity of trichothecenes is commonly evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a tested population. LD50 values are highly dependent on the animal species, route of administration, and the specific trichothecene.
Type A trichothecenes, such as T-2 toxin, are generally considered more acutely toxic than type B trichothecenes like DON.[7] Nivalenol and T-2 toxin have been shown to have a lethal toxicity that is approximately 10 times higher than that of deoxynivalenol in mice.[8]
Table 1: Comparative LD50 Values of Selected Trichothecenes in Mice
| Mycotoxin | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
| Nivalenol (NIV) | Oral (p.o.) | 38.9 | [9] |
| Intraperitoneal (i.p.) | 4.1 - 7.4 | [7] | |
| Subcutaneous (s.c.) | 7.2 | ||
| Intravenous (i.v.) | 6.3 - 7.3 | [7] | |
| Deoxynivalenol (DON) | Oral (p.o.) | 46 - 78 | [10][11] |
| Intraperitoneal (i.p.) | 49 - 70 | [11][12] | |
| T-2 Toxin | Oral (p.o.) | 10.5 | [7] |
| Intraperitoneal (i.p.) | 5.2 | [7] | |
| Subcutaneous (s.c.) | 2.1 | [7] | |
| Intravenous (i.v.) | 4.2 | [7] | |
| HT-2 Toxin | Intraperitoneal (i.p.) | 9.0 | [13] |
Table 2: Comparative Oral LD50 Values of Selected Trichothecenes in Rats
| Mycotoxin | LD50 (mg/kg body weight) | Reference(s) |
| Nivalenol (NIV) | 19.5 | [9][14] |
| T-2 Toxin | 1.0 - 14 | [15] |
The data clearly indicates a hierarchy of acute toxicity, with T-2 toxin being the most potent, followed by Nivalenol, and then Deoxynivalenol. The route of administration significantly influences the LD50 values, with parenteral routes (i.p., s.c., i.v.) generally resulting in higher toxicity (lower LD50) compared to the oral route, suggesting first-pass metabolism may play a role in detoxification.
In Vitro Cytotoxicity: A Cellular Perspective
In vitro cytotoxicity assays provide a controlled environment to assess the direct effects of mycotoxins on cells, often measured by the half-maximal inhibitory concentration (IC50). These studies consistently demonstrate that type A trichothecenes are more cytotoxic than type B.[10]
A comparative study on eight human cell lines revealed that the IC50 values for T-2 toxin ranged from 4.4-10.8 nmol/l, while for HT-2 toxin, the range was 7.5-55.8 nmol/l.[10] In contrast, the IC50 values for the type B trichothecenes were significantly higher, with Nivalenol ranging from 300-2,600 nmol/l and Deoxynivalenol from 600-4,900 nmol/l.[10] This indicates that T-2 toxin is roughly two orders of magnitude more cytotoxic than NIV and DON at the cellular level.
Interestingly, while both are type B trichothecenes, Nivalenol is generally more potent in inhibiting cell proliferation than Deoxynivalenol in several cell lines, including human promyelocytic leukemia (HL60) and human lymphoblastic leukemia (MOLT-4) cells. However, in some cell lines, such as the human hepatoblastoma cell line HepG2, their potencies are nearly identical. This cell-type-specific difference in sensitivity suggests potential variations in cellular uptake, metabolism, or interaction with molecular targets. The only structural difference between NIV and DON is an additional hydroxyl group at the C-4 position in NIV, which appears to contribute to its generally higher cytotoxic potential.[1]
Table 3: Comparative IC50 Values of Nivalenol and Deoxynivalenol in Different Cell Lines
| Cell Line | Mycotoxin | IC50 (µM) | Reference(s) |
| Swiss 3T3 | Nivalenol (NIV) | 1.19 ± 0.06 | [16] |
| Deoxynivalenol (DON) | 1.50 ± 0.34 | [16] | |
| FM3A | Deoxynivalenol (DON) | ~0.2 | [12] |
Mechanistic Insights into Differential Toxicity
The toxicity of trichothecenes stems from their ability to inhibit protein synthesis, which triggers a ribotoxic stress response.[6][9] This, in turn, activates mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[9][17] Activation of these pathways can lead to a variety of cellular outcomes, including inflammation, apoptosis (programmed cell death), and cell cycle arrest.[17][18]
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The toxicity of Nivalenol, when compared to other major trichothecenes, occupies an intermediate position. It is demonstrably more toxic than its close structural analog, Deoxynivalenol, both in vivo and in vitro, though it is significantly less potent than the type A trichothecene, T-2 toxin. These differences in toxicity are rooted in subtle structural variations that influence their interaction with the ribosome and the subsequent activation of cellular stress pathways. For researchers in toxicology and drug development, a thorough understanding of these comparative profiles is essential for accurate risk assessment and for the development of effective mitigation strategies. The provided experimental protocol offers a reliable method for further investigation into the cytotoxic effects of these and other mycotoxins.
References
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Nivalenol - Wikipedia. Available at: [Link]
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OPINION ON FUSARIUM TOXINS Part 1: Deoxynivalenol (DON) - European Commission. (1999-12-09). Available at: [Link]
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Major roles that different signaling pathways play in trichothecene immunotoxicity - ResearchGate. Available at: [Link]
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Toxicological features of T-2 toxin and related trichothecenes - PubMed. Available at: [Link]
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Deoxynivalenol and its toxicity - PMC. Available at: [Link]
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Deoxynivalenol and Nivalenol Toxicities in Cultured Cells: a Review of Comparative Studies. Available at: [Link]
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The acute and chronic toxicities of nivalenol in mice - PubMed. Available at: [Link]
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Cytotoxicity of mycotoxins evaluated by the MTT-cell culture assay - PubMed. Available at: [Link]
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The dose–response cytotoxicity curves of the trichothecenes. (A) DON or... - ResearchGate. Available at: [Link]
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Reduced Toxicity of Trichothecenes, Isotrichodermol, and Deoxynivalenol, by Transgenic Expression of the Tri101 3-O-Acetyltransferase Gene in Cultured Mammalian FM3A Cells - NIH. (2019-11-10). Available at: [Link]
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Type A Trichothecene Metabolic Profile Differentiation, Mechanisms, Biosynthetic Pathways, and Evolution in Fusarium Species—A Mini Review - PMC. (2023-07-05). Available at: [Link]
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HT 2 toxin | C22H32O8 | CID 10093830 - PubChem - NIH. Available at: [Link]
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Nivalenol Mycotoxin Concerns in Foods: An Overview on Occurrence, Impact on Human and Animal Health and Its Detection and Management Strategies - PMC. Available at: [Link]
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Ribotoxic Stress Response to the Trichothecene Deoxynivalenol in the Macrophage Involves the Src Family Kinase Hck - ResearchGate. (2025-08-10). Available at: [Link]
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RIVM Report 388802024 Toxicoloby and occurrence of nivalenol, fusarenon X, diacetoxyscirpenol, neosolaniol and 3- and 15-acetyld. Available at: [Link]
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Impacts of trichothecene mycotoxins on human colonic epithelial cells: molecular mechanisms and signaling pathways - PubMed. (2025-11-16). Available at: [Link]
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Induction of apoptosis and activation of JNK and p38 MAPK pathways in deoxynivalenol-treated cell lines - PubMed. Available at: [Link]
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T-2 and HT-2 Toxins: Toxicity, Occurrence and Analysis: A Review - PMC. Available at: [Link]
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Structures of type A and B trichothecenes. Type A trichothecenes include T-2 toxin, and HT-2 toxin. Type B trichothecenes include nivalenol (NIV), 4-deoxynivalenol (DON), 3-O-acetyl DON (3-ADON), 15-O-acetyl DON (15-ADON). OAc = acetyl function; OIsoval = isovalerate function. - ResearchGate. Available at: [Link]
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Outline of the ribotoxic stress response pathway. - ResearchGate. Available at: [Link]
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Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed. (1999-05-14). Available at: [Link]
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An overview of the toxicology and toxicokinetics of fusarenon-X, a type B trichothecene mycotoxin - PMC. Available at: [Link]
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Structures of type A and B trichothecenes. Type A trichothecenes include T-2 toxin, and HT-2 toxin. Type B trichothecenes include nivalenol (NIV), 4-deoxynivalenol (DON), 3-O-acetyl DON (3-ADON), 15-O-acetyl DON (15-ADON). OAc = acetyl function; OIsoval = isovalerate function. - ResearchGate. Available at: [Link]
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A literature study on the toxicokinetics of structural analogues of the mycotoxin deoxynivalenol - RIVM. Available at: [Link]
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Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites - PubMed. Available at: [Link]
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Analysis of Deoxynivalenol, Zearalenone, T-2, and HT-2 Toxins in Animal Feed by LC/MS/MS-A Critical Comparison of Immunoaffinity Column Cleanup with No Cleanup - ResearchGate. (2025-08-10). Available at: [Link]
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Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed. Available at: [Link]
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Opinion of the Scientific Committee on Food on Fusarium toxins. Part 6: Group evaluation of T-2 toxin, HT-2 toxin, nivalenol and deoxynivalenol | Semantic Scholar. Available at: [Link]
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- 2. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
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Nivalenol vs. Deoxynivalenol: Bridging the In Vitro Potency and In Vivo Toxicity Gap
Topic: How does the in vitro activity of Nivalenol correlate with in vivo toxicity? Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Potency Paradox
In the field of mycotoxicology, Nivalenol (NIV) presents a distinct "potency paradox" when compared to its structural analog, Deoxynivalenol (DON) .[1] While DON is the industry "standard" for trichothecene research due to its prevalence, NIV consistently demonstrates superior intrinsic toxicity in controlled in vitro environments.
However, this high in vitro potency does not always translate linearly to systemic in vivo toxicity. The correlation is heavily modulated by toxicokinetics —specifically, the intestinal absorption barrier. This guide objectively compares NIV against DON, dissecting the molecular mechanisms, quantitative cytotoxicity data, and the physiological variables that define their true toxicity profiles.
Key Takeaway: NIV is molecularly more potent than DON (lower IC50), but its in vivo impact is often localized to the gastrointestinal tract due to lower systemic absorption compared to DON in certain species.
Mechanistic Foundation: The Ribotoxic Stress Response[2][3][4]
To understand the correlation, we must first establish the "mechanism of action." Both NIV and DON are Type B trichothecenes that target the 60S ribosomal subunit.
The Molecular Trigger
Both toxins bind to the peptidyl transferase center of the ribosome. This binding inhibits protein synthesis and triggers the Ribotoxic Stress Response (RSR) .[2] However, NIV possesses a hydroxyl group at the C-4 position (absent in DON), which may influence its binding affinity and hydrophilicity, contributing to its higher intrinsic potency.
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by NIV, leading from ribosomal binding to apoptosis.
Figure 1: The Ribotoxic Stress Response (RSR) pathway.[2][3] NIV binding triggers kinase activation (Hck/PKR), leading to MAPK phosphorylation and subsequent apoptotic or inflammatory responses.
In Vitro Profile: Quantitative Potency Analysis
In vitro assays eliminate pharmacokinetic barriers (absorption/metabolism), revealing the "intrinsic" toxicity of the molecule.
Comparative IC50 Data
NIV is generally more cytotoxic than DON across various cell lines. The table below summarizes the Inhibitory Concentration 50% (IC50) values, representing the concentration required to reduce cell viability by half.
| Cell Line | Tissue Origin | Assay Type | NIV IC50 (µM) | DON IC50 (µM) | Relative Potency |
| HL-60 | Human Leukemia | MTT / Proliferation | 0.53 | 1.22 | NIV is ~2.3x more potent |
| Caco-2 | Human Intestine | Neutral Red | 0.9 | 2.1 | NIV is ~2.3x more potent |
| A-10 | Rat Aortic Myoblast | Proliferation | 0.3 | 0.8 | NIV is ~2.6x more potent |
| HepG2 | Human Liver | MTT | ~4.5 | ~4.5 | Equipotent |
Analysis: In rapidly dividing cells (HL-60, Caco-2), NIV consistently outperforms DON in toxicity. The hydroxyl group at C-4 likely facilitates tighter ribosomal interaction or different intracellular stability.
Protocol 1: Comparative Cytotoxicity Assessment (MTT Assay)
Use this self-validating protocol to verify intrinsic potency.
Materials:
-
Cell Line: Caco-2 (ATCC HTB-37).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Controls: Positive (Triton X-100), Negative (Vehicle only).
Workflow:
-
Seeding: Plate Caco-2 cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Exposure: Replace medium with serum-free medium containing serial dilutions of NIV and DON (Range: 0.1 µM to 100 µM).
-
Validation Step: Run triplicate wells for each concentration.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Mechanism:[4] Viable mitochondria reduce yellow MTT to purple formazan.
-
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation: Plot dose-response curves and calculate IC50 using non-linear regression (e.g., GraphPad Prism).
In Vivo Reality: The Toxicokinetic Filter
The correlation breaks down when we introduce the organism. While NIV is more toxic to cells, it is often less absorbed than DON, leading to a divergence in systemic vs. local toxicity.
The Absorption Gap
-
DON: Rapidly absorbed in the upper GI tract (proximal jejunum). High oral bioavailability in pigs (~100%) and humans.
-
NIV: Poorly absorbed. In poultry, absolute oral bioavailability is <5%. In pigs, it is lower than DON.
This means NIV persists longer in the intestinal lumen, causing severe local damage (lesions, villus atrophy) but potentially lower systemic effects (neurotoxicity/emesis) compared to equivalent doses of DON in some species.
Visualizing the Correlation Logic
The following diagram maps how In Vitro potency translates to In Vivo outcomes through the ADME filter.
Figure 2: The Toxicokinetic Filter. High in vitro potency of NIV translates primarily to local gut toxicity due to poor absorption, whereas DON's high absorption drives systemic effects.
Protocol 2: In Vivo Oral Toxicity Challenge (Swine Model)
Swine are the most sensitive species and the standard model for extrapolation to humans.
Objective: Assess local vs. systemic toxicity.
Workflow:
-
Acclimatization: Use weaned piglets (approx. 4 weeks old). Randomize into 3 groups: Control, NIV (2 mg/kg feed), DON (2 mg/kg feed).
-
Challenge: Administer contaminated feed for 21 days.
-
Daily Monitoring:
-
Feed Intake: Weigh feed refusals daily (Key indicator for DON).
-
Clinical Signs:[1] Score emesis and lethargy.
-
-
Endpoint Analysis (Day 21):
-
Systemic: Serum biochemistry (liver enzymes), complete blood count (leukopenia check).
-
Local (Critical): Euthanize and sample jejunum/ileum.
-
Histomorphometry: Measure Villus Height (VH) and Crypt Depth (CD). Calculate VH:CD ratio.
-
-
Expected Result:
-
NIV Group: Significant reduction in VH:CD ratio (gut damage), moderate feed refusal.
-
DON Group: Severe feed refusal (anorexia), moderate gut damage.
-
Comparative Analysis & Verdict
| Feature | Nivalenol (NIV) | Deoxynivalenol (DON) | Correlation Verdict |
| Intrinsic Potency | High (Lower IC50) | Moderate | In vitro predicts NIV is more dangerous at the cellular level. |
| Bioavailability | Low (<5-20%) | High (>50-100% in pigs) | In vivo systemic toxicity is dampened for NIV. |
| Primary Target | Intestinal Epithelium (Local) | Immune System & Brain (Systemic) | In vitro Caco-2 data correlates well with NIV gut toxicity. |
| Hematotoxicity | Severe (Leukopenia) | Moderate | NIV's high potency manifests if it reaches the marrow (chronic exposure). |
| Synergism | High (with DON) | High (with NIV) | Co-contamination exacerbates toxicity beyond additive models. |
Conclusion: The in vitro activity of Nivalenol correlates strongly with local intestinal toxicity but weakly with acute systemic endpoints (like emesis) compared to DON. Researchers must account for the absorption bottleneck ; NIV is a "silent destroyer" of the gut barrier, whereas DON is a systemic alarm trigger.
References
-
Sundstøl Eriksen, G., et al. (2004). Comparative cytotoxicity of deoxynivalenol, nivalenol, their acetylated derivatives and de-epoxy metabolites. Food and Chemical Toxicology, 42(4), 619-624.[5] Link
-
Nagashima, H., et al. (2006).[6] Comparison of antiproliferative effects of trichothecene mycotoxins, nivalenol and deoxynivalenol, in cultured cells.[1][6] Bioscience, Biotechnology, and Biochemistry, 70(2), 51-57. Link
-
Pestka, J. J. (2010). Deoxynivalenol: mechanisms of action, human exposure, and toxicological relevance.[1][7] Archives of Toxicology, 84(9), 663-679. Link
-
Alassane-Kpembi, I., et al. (2015).[6] The mycotoxins deoxynivalenol and nivalenol show in vivo synergism on jejunum enterocytes apoptosis.[8] Archives of Toxicology, 89(8), 1337-1346. Link
-
Osselaere, A., et al. (2013). Toxicokinetic study and absolute oral bioavailability of deoxynivalenol, T-2 toxin and zearalenone in broiler chickens. Food and Chemical Toxicology, 51, 350-355. Link
-
Wu, Q., et al. (2015). Toxicokinetics and tissue distribution of nivalenol in broiler chickens. Toxins, 7(12), 494-510. Link
Sources
- 1. Deoxynivalenol and Nivalenol Toxicities in Cultured Cells: a Review of Comparative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Changes in Ribosome-Associated Proteome and Phosphoproteome During Deoxynivalenol-Induced Translation Inhibition and Ribotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Deoxynivalenol and Its Modified Forms: Are There Major Differences? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The mycotoxins deoxynivalenol and nivalenol show in vivo synergism on jejunum enterocytes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
